1-(4-methoxyphenyl)-N-methylpropan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOGHQXFQRMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397623 | |
| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-80-1 | |
| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as para-Methoxymethamphetamine (PMMA). Understanding the solubility of this compound is a critical prerequisite for its analytical determination, formulation development, and the interpretation of its pharmacokinetic and pharmacodynamic properties. This document synthesizes available data with foundational scientific principles to offer a practical and in-depth resource.
Executive Summary: The Crucial Role of Solubility in Preformulation
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the developability of a new chemical entity. For a compound like 1-(4-methoxyphenyl)-N-methylpropan-1-amine, a synthetic stimulant of the amphetamine class, its solubility profile governs its absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of its solubility in various media—from aqueous buffers simulating physiological conditions to organic solvents used in analytical methodologies—is paramount for any rigorous scientific investigation. This guide delves into the qualitative and quantitative solubility data of PMMA, explores the theoretical underpinnings of its pH-dependent solubility, and provides detailed, validated protocols for its empirical determination and quantification.
Physicochemical Properties of para-Methoxymethamphetamine (PMMA)
A foundational understanding of the intrinsic properties of PMMA is essential for interpreting its solubility behavior. As a member of the phenethylamine and amphetamine chemical classes, its structure dictates its physical and chemical characteristics.
Table 1: Key Physicochemical Properties of para-Methoxymethamphetamine (PMMA) and Related Analogs
| Property | Value (PMMA) | Value (PMA - para-Methoxyamphetamine) | Significance |
| Molecular Formula | C₁₁H₁₇NO | C₁₀H₁₅NO | Defines the elemental composition and molar mass. |
| Molar Mass | 179.26 g/mol | 165.23 g/mol | Crucial for converting between mass and molar concentrations. |
| Form | Base: Oily Liquid; HCl Salt: Crystalline Solid | Base: Liquid; HCl Salt: Solid | The physical state and salt form significantly impact solubility. |
| pKa (amine) | Est. ~9.5 | 9.53[1] | The pH at which the compound is 50% ionized; critical for predicting pH-dependent aqueous solubility. |
| logP | Not experimentally determined | 1.77[1] | A measure of lipophilicity, indicating its preference for non-polar environments. |
| UV λmax (in 0.1 N HCl) | 225, 276, 283 nm[2] | 225, 277, 283 nm | Wavelengths of maximum absorbance for UV-Vis quantification. |
Note: Due to the limited availability of experimental data for PMMA, some properties are estimated based on its close structural analog, p-Methoxyamphetamine (PMA).
The amine functional group in PMMA is basic and will be protonated at physiological pH. The estimated pKa of approximately 9.5 indicates that PMMA will exist predominantly in its ionized, water-soluble form in the acidic environment of the stomach and the near-neutral pH of the small intestine. This has profound implications for its oral absorption.
Solubility Profile of para-Methoxymethamphetamine (PMMA)
The solubility of PMMA is highly dependent on the solvent and, in the case of aqueous media, the pH. It is available as a free base and more commonly as a hydrochloride salt. The salt form generally exhibits significantly higher aqueous solubility.
Qualitative Solubility
A general understanding of PMMA's solubility in common laboratory solvents is essential for sample preparation and analysis.
Table 2: Qualitative Solubility of PMMA Base and Hydrochloride Salt [3]
| Solvent | PMMA Free Base | PMMA Hydrochloride Salt |
| Water | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Chloroform | No data available | Sparingly Soluble |
| Acetone | No data available | Slightly Soluble |
| Hexane | No data available | Insoluble |
| Ether | No data available | Insoluble |
Solubility terms are defined as per pharmacopeial standards.
Quantitative Solubility
Quantitative solubility data is critical for preparing solutions of known concentrations for analytical standards, bioassays, and formulation studies.
Table 3: Quantitative Solubility of PMMA Hydrochloride Salt [2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| PBS (pH 7.2) | 10 | ~46.4 |
| Ethanol | 30 | ~139.1 |
| DMSO | 30 | ~139.1 |
| DMF | 30 | ~139.1 |
The Impact of pH on Aqueous Solubility
As a weak base, the aqueous solubility of PMMA is intrinsically linked to the pH of the solution. The relationship between pH, pKa, and the solubility of an ionizable compound is a cornerstone of pharmaceutical science.
At a pH below the pKa, the amine group of PMMA is predominantly protonated (BH⁺), forming a cation that is more readily solvated by polar water molecules. Conversely, at a pH above the pKa, the un-ionized free base (B) form predominates, which is less water-soluble.
Caption: Illustrative pH-solubility profile for a weak base like PMMA.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early drug discovery, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and regulatory submissions.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Sample Preparation: Add an excess amount of PMMA hydrochloride salt to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved PMMA using a validated analytical method (see Section 5).
-
pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination (High-Throughput Method)
This method is used for rapid screening and involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of PMMA in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution to a microplate containing the aqueous buffer of interest.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring turbidity (nephelometry), or by filtering and quantifying the dissolved compound.
Analytical Methods for Quantification
Accurate and validated analytical methods are essential for quantifying the concentration of PMMA in solubility studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of compounds in a mixture.
Table 4: Example HPLC Method for PMMA Quantification [3]
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 150 mm x 4.6 mm | A standard reversed-phase column suitable for separating moderately polar compounds. |
| Mobile Phase | Acetonitrile : pH 2.5 Buffer (7:93 v/v) | The acidic pH ensures that the amine is protonated, leading to better peak shape. The low percentage of organic solvent provides good retention on the C18 column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | A common wavelength for detecting aromatic compounds. PMMA also has absorbance maxima at 225, 276, and 283 nm which can be used.[2] |
| Injection Volume | 3 µL | A small injection volume is sufficient for sensitive detection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds like PMMA.
Table 5: Example GC-MS Method for PMMA Analysis [3]
| Parameter | Condition | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl methylpolysiloxane), 15 m x 0.25 mm x 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Injector Temp. | 260°C | Ensures rapid volatilization of the analyte. |
| Oven Program | Initial 140°C, ramp to 310°C | A temperature program allows for the separation of compounds with different boiling points. |
| Detection | Mass Spectrometry (Electron Ionization) | Provides both qualitative (mass spectrum) and quantitative (ion abundance) data. |
UV-Vis Spectroscopy
For pure solutions, UV-Vis spectroscopy can be a quick and simple method for quantification, provided a molar extinction coefficient is known or a standard curve is generated. The absorbance maxima for PMMA hydrochloride in 0.1 N HCl are at 225, 276, and 283 nm.[2]
Conclusion and Future Perspectives
The solubility of 1-(4-methoxyphenyl)-N-methylpropan-1-amine is a multifaceted property that is critical to its scientific investigation. As a weak base, its aqueous solubility is fundamentally governed by pH. The hydrochloride salt offers a practical means of achieving sufficient aqueous concentrations for experimental work. This guide has provided a framework for understanding and experimentally determining the solubility of PMMA, drawing upon established analytical techniques and preformulation principles.
For drug development professionals, a comprehensive pH-solubility profile, coupled with solid-state characterization (e.g., polymorphism of the hydrochloride salt), would be essential next steps to fully de-risk this compound for further development. The protocols and data presented herein serve as a robust starting point for these critical investigations.
References
-
PubChem. (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link]
-
SWGDrug. p-METHOXYMETHAMPHETAMINE. August 9, 2005. [Link]
Sources
The Elusive Solid State: A Technical Guide to the Structural Analysis of para-Methoxymethamphetamine (PMMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
para-Methoxymethamphetamine (PMMA), a potent and often dangerous synthetic amphetamine analogue, poses significant challenges to forensic chemists and toxicologists.[1][2] While its pharmacological effects are a subject of concern, a comprehensive understanding of its solid-state properties, particularly its crystal structure, remains a critical gap in the scientific literature. This technical guide provides a detailed framework for the structural elucidation of PMMA. Although a definitive, publicly available crystal structure of PMMA is not available at the time of this writing, this document synthesizes established methodologies for the synthesis, crystallization, and structural analysis of amphetamine-type substances. By detailing these protocols, we aim to provide a roadmap for researchers to determine the crystal structure of PMMA, a crucial step in understanding its stability, polymorphism, and ultimately, its biological activity.
Introduction: The Significance of PMMA and the Imperative for Structural Elucidation
para-Methoxymethamphetamine (PMMA), also known as 4-methoxy-N-methylamphetamine, is a ring-substituted amphetamine with structural similarities to both methamphetamine and para-methoxyamphetamine (PMA).[2][3] It has appeared in the illicit drug market, often sold as "Ecstasy" (MDMA), leading to numerous intoxications and fatalities due to its higher toxicity and delayed onset of effects compared to MDMA.[1][2][4]
The determination of the crystal structure of a pharmacologically active molecule like PMMA is of paramount importance for several reasons:
-
Unambiguous Identification: A crystal structure provides the absolute configuration and conformation of the molecule, serving as an irrefutable "fingerprint" for forensic identification.
-
Understanding Physicochemical Properties: The arrangement of molecules in a crystal lattice dictates key properties such as melting point, solubility, and stability.
-
Polymorphism: Amphetamine analogues are known to exhibit polymorphism, where different crystalline forms of the same compound can have varied physical properties and bioavailabilities. Identifying and characterizing these polymorphs is crucial for both forensic analysis and potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: A precise three-dimensional structure is invaluable for computational modeling and understanding how PMMA interacts with its biological targets, such as serotonin and norepinephrine transporters.[3]
This guide will outline the necessary steps to bridge the current knowledge gap regarding the solid-state structure of PMMA.
Synthesis and Crystallization of PMMA: The Foundation for Structural Analysis
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of PMMA
Several synthetic routes for PMMA have been documented, often adapting established methods for amphetamine synthesis. The Leuckart reaction is a commonly cited method for the production of PMMA and its parent compound, PMA.[5]
A Generalized Synthetic Pathway:
A common precursor for the synthesis of PMMA is anethole, a readily available compound found in anise and fennel.[6] The synthesis can also start from anisaldehyde. A typical synthesis involves the following key steps:
-
Formation of the Nitrostyrene: Anisaldehyde is reacted with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene.[7]
-
Reduction to the Amine: The nitropropene is then reduced, for example using lithium aluminum hydride (LAH), to yield para-methoxyamphetamine (PMA).[7]
-
N-Methylation: The primary amine of PMA is subsequently methylated to yield PMMA.
It is crucial to purify the synthesized PMMA, for instance, through the formation of its hydrochloride salt, which can then be recrystallized.[7][8]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the resulting structure.
Experimental Protocol for Crystallization of PMMA Hydrochloride:
-
Solvent Selection: Begin by screening a variety of solvents to determine the solubility of PMMA hydrochloride. Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common solvents to screen include isopropanol, ethanol, methanol, and mixtures with water or diethyl ether.[7]
-
Slow Evaporation:
-
Prepare a saturated solution of PMMA hydrochloride in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of PMMA hydrochloride in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to promote crystallization.
-
-
Vapor Diffusion:
-
Dissolve the PMMA hydrochloride in a solvent in which it is highly soluble.
-
Place this solution in a small, open vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
X-ray Crystallography: The Definitive Method for Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction:
Figure 1: Experimental workflow for the determination of the crystal structure of PMMA.
Step-by-Step Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction intensities.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Spectroscopic and Analytical Characterization of PMMA
Prior to and in conjunction with crystallographic studies, a thorough analytical characterization of the synthesized PMMA is essential for confirming its identity and purity.
| Analytical Technique | Purpose | Expected Observations for PMMA |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on retention time and mass-to-charge ratio. | A characteristic mass spectrum with a molecular ion peak and specific fragmentation patterns.[1] |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment. | A single major peak corresponding to PMMA, with retention time dependent on the column and mobile phase used.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure by observing the magnetic properties of atomic nuclei. | 1H and 13C NMR spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the PMMA molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O bonds.[9] |
Predicted Molecular Structure and Conformation
While an experimental crystal structure is not yet available, we can predict certain features of the PMMA molecule based on related structures and theoretical considerations. The core structure is a substituted phenethylamine.[10]
Figure 2: 2D representation of the PMMA molecule.
Based on crystal structures of other amphetamines, it is expected that the side chain will adopt a staggered conformation to minimize steric hindrance.[11] The orientation of the phenyl ring relative to the side chain will be a key conformational feature to be determined by the crystal structure.
Conclusion and Future Directions
The determination of the crystal structure of PMMA is a critical and achievable goal for the scientific community. This guide provides a comprehensive overview of the necessary steps, from synthesis and crystallization to X-ray diffraction and analysis. The resulting structural information will be invaluable for forensic science, toxicology, and drug development, providing a solid foundation for understanding the properties and behavior of this potent amphetamine analogue. It is hoped that this guide will stimulate further research in this area, ultimately leading to the elucidation of this elusive crystal structure.
References
- Shulgin, A. (n.d.). PMA / 4-MA - MDMA / Ecstasy. PiKHAL [Phenethylamines i Have Known and Loved].
- Wikipedia. (n.d.). para-Methoxymethamphetamine.
- ResearchGate. (2018).
- PubMed. (2009). Studies on distribution of para-methoxymethamphetamine (PMMA)
- Wikipedia. (n.d.). para-Methoxyamphetamine.
- ResearchGate. (n.d.). The chemical structures of paramethoxymethamphetamine (PMMA) and methylenedioxymethamphetamine (MDMA or "ecstasy").
- ResearchGate. (2009). The crystal structure and evidence of the phase transition in D-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy.
- NIH. (2010). Genetic Factors Modulating the Response to Stimulant Drugs in Humans.
- PubMed. (n.d.). Structural variation and (+)
- Wikipedia. (n.d.). Substituted amphetamine.
- PubMed. (2003). Profiling of impurities in p-methoxymethamphetamine (PMMA) by means of SPE/TLC method. Examination of the influence of experimental conditions according to 2(4) factorial.
- (n.d.).
- ResearchGate. (n.d.). The chemical structures of paramethoxymethamphetamine (PMMA) and methylenedioxymethamphetamine (MDMA or "ecstasy").
- PubMed. (n.d.). Stimulus properties of ring-methyl amphetamine analogs.
- ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- ResearchGate. (2025). Understanding the microcrystal tests of three related phenethylamines: the ortho-metallated (±)-amphetamine formed with gold(III) chloride, and the tetrachloridoaurate(III) salts of (+)-methamphetamine and (±)-ephedrine.
- SWGDrug. (2005). p-METHOXYMETHAMPHETAMINE.
- SciSpace. (2013). The analysis of amphetamine-type stimulants using microchip capillary electrophoresis.
- PubMed Central. (n.d.). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA).
- Cayman Chemical. (n.d.). para-Methoxymethamphetamine (hydrochloride) (CAS 3398-68-3).
- UNODC. (2006). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN.
- PubMed. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA)
- SPring-8. (2013). Nano Forensic Science News NFSN, vol.4.
- ECDD Repository. (n.d.). para-Methoxymethylamphetamine (PMMA).
Sources
- 1. Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. PMA / 4-MA [mdma.net]
- 8. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine for Research Applications
Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. The primary method detailed is the one-pot reductive amination of 4-methoxypropiophenone with methylamine, utilizing sodium borohydride as the reducing agent. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanism, practical execution, and analytical verification of the target compound. Emphasis is placed on the rationale behind procedural steps, safety considerations, and the importance of proper characterization to ensure compound identity and purity for research applications.
Introduction
Chemical Identity and Significance
1-(4-methoxyphenyl)-N-methylpropan-1-amine, is a secondary amine with a molecular weight of 179.26 g/mol . Its structure features a chiral center at the benzylic carbon, a p-methoxyphenyl group, and an N-methylpropan-1-amine moiety. This compound and its analogs are of interest in medicinal chemistry and pharmacological research due to their structural similarities to known bioactive molecules. The synthesis of this and related compounds is a fundamental exercise in organic chemistry, often used to explore amine synthesis methodologies.
Synthetic Strategy: Reductive Amination
The synthesis of amines is a cornerstone of organic chemistry, particularly in the creation of pharmaceuticals and biomolecules.[1] Among the various methods, reductive amination stands out for its efficiency and versatility. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3][4] This one-pot approach is often preferred as it avoids the isolation of the potentially unstable imine intermediate.[2][3]
For the synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, the most direct route is the reductive amination of 4-methoxypropiophenone with methylamine.
Core Synthesis: Reductive Amination of 4-Methoxypropiophenone
Mechanistic Principles
The reductive amination process occurs in two primary stages within a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of methylamine on the carbonyl carbon of 4-methoxypropiophenone. This forms a hemiaminal intermediate. Subsequent dehydration, often facilitated by a mild acid catalyst or by shifting the equilibrium through water removal, leads to the formation of an N-methylimine intermediate.[3] The equilibrium of this step is crucial and can be influenced by reaction conditions.[3]
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.[1][5]
Rationale for Reagent Selection
-
4-Methoxypropiophenone (Substrate): This ketone is the carbon backbone provider for the target molecule. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring.
-
Methylamine (Amine Source): Often used in the form of its hydrochloride salt (CH₃NH₂·HCl) for better stability and ease of handling. A base, such as sodium hydroxide or triethylamine, is typically added to liberate the free methylamine in situ.
-
Sodium Borohydride (NaBH₄) (Reducing Agent): This is a cost-effective and relatively mild reducing agent.[1] It is capable of reducing both the imine intermediate and the starting ketone.[3] However, by controlling the reaction conditions, such as pH and temperature, it can be used effectively for reductive aminations.[1][5] More selective and milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also commonly used, as they are less likely to reduce the starting ketone.[3][5][6] However, NaBH₃CN can produce toxic cyanide byproducts, making NaBH₄ or NaBH(OAc)₃ preferable from a safety standpoint.[6]
Process Flow Diagram
Caption: Process flow for the synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
Detailed Experimental Protocol
Materials and Equipment
| Material/Equipment | Specifications |
| 4-Methoxypropiophenone | >98% purity |
| Methylamine hydrochloride | >98% purity |
| Sodium borohydride | >98% purity |
| Methanol | Anhydrous |
| Dichloromethane | Reagent grade |
| Sodium hydroxide | Pellets or 10M solution |
| Hydrochloric acid | Concentrated |
| Anhydrous magnesium sulfate | Granular |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or meter |
Step-by-Step Synthesis Procedure
-
Reaction Setup and Imine Formation:
-
In a round-bottom flask, dissolve 4-methoxypropiophenone (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.
-
While stirring, slowly add a solution of sodium hydroxide (1.2 equivalents) in water to neutralize the hydrochloride and liberate free methylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be gently warmed to 40-50°C to expedite this step.
-
-
Reduction of the Imine:
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. Maintain the temperature below 10°C during the addition to control the reaction rate and prevent over-reduction of the starting material.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC/GC-MS analysis indicates the consumption of the imine intermediate.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding water to decompose any excess sodium borohydride.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination protocol.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 1-(4-methoxyphenyl)-N-methylpropan-1-amine, a combination of analytical techniques is essential.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretch of the secondary amine and the C-O stretch of the methoxy group.
Expected Analytical Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5 (m, 1H, CH-N), ~2.4 (s, 3H, N-CH₃), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~158 (Ar-C-O), ~135 (Ar-C), ~128 (Ar-CH), ~113 (Ar-CH), ~60 (CH-N), ~55 (OCH₃), ~34 (N-CH₃), ~29 (CH₂), ~10 (CH₃) |
| GC-MS | A major peak corresponding to the product's retention time with a molecular ion peak (M⁺) at m/z = 179. |
| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1610, 1510 (C=C aromatic stretch), ~1245 (C-O stretch) |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Methylamine: Is a flammable and corrosive gas/liquid. Handling the hydrochloride salt is safer.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The reductive amination of 4-methoxypropiophenone provides a reliable and efficient route to 1-(4-methoxyphenyl)-N-methylpropan-1-amine for research purposes. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize and characterize this valuable compound for their studies.
References
-
Kozinski, R. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethanamine. PubChem Compound Database. Available at: [Link]
-
The Hive. (2003). Reductive amination of Propiophenone. Hive Methods Discourse. Available at: [Link]
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. PubChem Compound Database. Available at: [Link]
-
Zhang, H., et al. (2022). Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. Catalysis Letters. Available at: [Link]
Sources
neuropharmacology of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
An In-depth Technical Guide to the Neuropharmacology of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA)
Foreword
This guide serves as a comprehensive technical resource on the , more commonly known as para-Methoxy-N-methylamphetamine (PMMA). As a Senior Application Scientist, the objective is not merely to present data, but to synthesize a coherent narrative that explains the causal relationships between PMMA's molecular interactions and its profound physiological and toxicological effects. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of PMMA's mechanism of action, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies required for its study. The inclusion of detailed protocols and pathway diagrams is intended to bridge theoretical knowledge with practical application, fostering a deeper, more actionable insight into this complex compound.
Introduction and Chemical Identity
1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) is a synthetic amphetamine derivative, structurally analogous to both para-methoxyamphetamine (PMA) and the widely known 3,4-methylenedioxymethamphetamine (MDMA).[1] It is the 4-methoxy analogue of methamphetamine.[1] PMMA has appeared on the illicit drug market, often misrepresented as MDMA ("ecstasy"), leading to numerous severe intoxications and fatalities.[1][2] This deception is particularly dangerous because PMMA possesses a distinct and significantly more toxic pharmacological profile than MDMA.[2] Its slow onset of action may lead individuals to take additional doses, believing the initial dose was inactive, which can result in a lethal overdose.[3] A thorough understanding of its neuropharmacology is therefore critical for both clinical toxicology and the development of potential therapeutic interventions.
Core Mechanism of Action: A Dual Threat
The neuropharmacological activity of PMMA is primarily defined by two synergistic mechanisms: its function as a monoamine releasing agent and its potent inhibition of monoamine oxidase. This dual action creates a powerful and hazardous amplification of serotonergic signaling.
Interaction with Monoamine Transporters
Like other amphetamines, PMMA interacts with the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] Its principal action is to function as a substrate for these transporters, leading to their reversal and the subsequent release of neurotransmitters from the presynaptic terminal into the synaptic cleft.[5] However, its affinity and efficacy vary significantly across the different monoamine systems.
(S)-PMMA demonstrates a clear preference for serotonin and norepinephrine transporters, with significantly weaker effects on the dopamine transporter.[1] This profile categorizes PMMA as a serotonin–norepinephrine releasing agent (SNRA).[1] The potent release of serotonin is a key contributor to its psychoactive effects, although these are reportedly less euphoric and more physically uncomfortable than those of MDMA.[1][4]
| Parameter | (S)-PMMA Potency (nM) | (R)-PMMA Potency (nM) |
| Serotonin Release | 41 | 134 |
| Norepinephrine Release | 147 | >14,000 |
| Dopamine Release | 1,000 | 1,600 |
| Table 1: Potency of PMMA enantiomers for inducing monoamine release. Data indicates that the (S)-enantiomer is significantly more potent, particularly at promoting serotonin and norepinephrine release.[1] |
Potent Monoamine Oxidase-A (MAO-A) Inhibition
A defining and particularly dangerous feature of PMMA is its activity as a potent inhibitor of monoamine oxidase A (MAO-A).[1][6] MAO-A is a critical enzyme responsible for the metabolic breakdown of monoamine neurotransmitters, especially serotonin, in the liver and within presynaptic neurons.[6] By inhibiting this enzyme, PMMA prevents the natural degradation of serotonin, leading to a dramatic and sustained accumulation of the neurotransmitter in the synaptic cleft.[1][6] This effect is significantly more potent than that observed with amphetamine.[6]
The combination of potent serotonin release and the blockade of its primary metabolic pathway is the cornerstone of PMMA's severe toxicity. This synergistic action is a direct precursor to serotonin syndrome, a life-threatening condition characterized by cognitive, autonomic, and somatic symptoms.[1][2]
Pharmacokinetics: Metabolism and Distribution
The pharmacokinetic profile of PMMA is a crucial factor in its toxicity, with its metabolism mediated by polymorphic enzymes and its distribution favoring key tissues.
Absorption, Distribution, and Metabolism
Following administration, PMMA is distributed throughout the body, with tissue concentrations often exceeding those in plasma.[7] Notably high concentrations are found in the lungs.[7] PMMA effectively crosses the blood-brain barrier, achieving a high brain-to-plasma concentration ratio, which facilitates its potent central nervous system effects.[7]
In a study on rats, a subcutaneous dose of 40 mg/kg resulted in a maximum plasma concentration of 4014 ng/mL within 30 minutes, with an approximate half-life of 1.0 hour.[7]
Metabolism is a critical aspect of PMMA's action and toxicity. The cytochrome P450 (CYP) enzyme system, particularly the polymorphic CYP2D6, is heavily involved in its biotransformation.[8] The primary metabolic pathways include:
-
O-demethylation: to 4-hydroxy-N-methylamphetamine (OH-MA), an active metabolite.
-
N-demethylation: to its equally toxic precursor, para-methoxyamphetamine (PMA).
The genetic variability of CYP2D6 in the human population means that individuals who are "poor metabolizers" may clear the drug more slowly, potentially increasing the risk and severity of intoxication.[8] However, studies on fatal intoxications suggest that in many cases, death occurs rapidly after the ingestion of large doses, preceding extensive metabolism.[8]
| Parameter | Value (in rats) | Source |
| Time to Max Plasma Conc. (Tmax) | 30 minutes | [7] |
| Max Plasma Conc. (Cmax) | 4014 ± 1122 ng/mL | [7] |
| Half-life (t1/2) | ~1.0 hour | [7] |
| Volume of Distribution (Vd) | 6.4 L/kg | [7] |
| Plasma Clearance | 4.4 L/h | [7] |
| Max Brain/Plasma Ratio | 15.8 (at 8 hours) | [7] |
| Table 2: Pharmacokinetic parameters of PMMA in rats following a 40 mg/kg subcutaneous dose.[7] |
Pharmacodynamics and Neurotoxicity
The pharmacodynamic effects of PMMA are dominated by profound alterations in serotonergic neurotransmission, leading to a constellation of severe and often fatal physiological responses.
Neurochemical and Physiological Consequences
The massive increase in synaptic serotonin caused by PMMA leads to severe hyperthermia.[2][6] This is thought to be a central effect resulting from the disruption of the body's thermoregulatory systems, a hallmark of serotonin syndrome.[6] Unlike MDMA, which typically stimulates locomotor activity, PMMA has only modest effects on movement and is not particularly euphoric, suggesting a different profile of central effects.[6][9]
Clinical Toxicology and Serotonin Syndrome
Exposure to toxic levels of PMMA in humans is characterized by a rapid onset of severe symptoms, including:
-
Severe Hyperthermia: Dangerously elevated body temperature.[2]
-
Serotonin Syndrome: Manifesting as agitation, confusion, convulsions, and autonomic instability.[2]
-
Metabolic Disturbances: Including hyperkalemia (high potassium) and hypoglycemia (low blood sugar).[2]
-
Multiorgan Dysfunction: Leading to cardiovascular collapse and death.[2]
The median time from exposure to death in a series of fatal cases was 17 hours.[2] This highlights the rapid and severe nature of PMMA intoxication.
Experimental Protocols for Neuropharmacological Assessment
To rigorously characterize the neuropharmacology of PMMA, a combination of in vitro and in vivo experimental models is essential. These protocols provide a framework for dissecting its molecular interactions and systemic effects.
In Vitro Assay: Monoamine Transporter Activity
This protocol describes a fluorescence-based assay to measure the ability of PMMA to inhibit monoamine transporter uptake in real-time in intact cells. This method provides a self-validating system by comparing fluorescence in transporter-expressing cells versus control cells.
Objective: To quantify the inhibitory potency (IC₅₀) of PMMA at SERT, DAT, and NET.
Methodology:
-
Cell Culture: Maintain HEK293 cell lines stably expressing human SERT, DAT, or VMAT2.[10] Culture cells in appropriate media until they reach 80-90% confluency in a 96-well black, clear-bottom plate.
-
Reagent Preparation:
-
Prepare a stock solution of PMMA in DMSO.
-
Create a serial dilution of PMMA in Krebs-Ringer-HEPES (KRH) buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of a fluorescent monoamine transporter substrate (e.g., from a commercial kit) in KRH buffer containing a masking dye.[10]
-
-
Assay Procedure:
-
Wash the cells three times with KRH buffer to remove culture medium.[11]
-
Add the diluted PMMA solutions to the wells and incubate for 5-10 minutes at 37°C to allow for equilibration with the transporters.[11]
-
Initiate the transport reaction by adding the fluorescent substrate working solution to all wells.
-
Immediately begin kinetic fluorescence readings using a microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm) at 1-minute intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Plot the normalized response against the logarithm of PMMA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Model: Rodent Neurotoxicity Assessment
This protocol outlines an in vivo study using a rodent model to assess the neurotoxic potential of PMMA, focusing on its effects on brain serotonin systems.
Objective: To determine if PMMA administration causes long-term reductions in brain serotonin (5-HT) and its metabolite, 5-HIAA.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.[12] Acclimate animals to the housing facility for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Dosing Regimen:
-
Washout and Tissue Collection:
-
After the final dose, allow for a 2-week washout period to assess long-term effects.[12]
-
Euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum, hippocampus, cortex).
-
-
Neurochemical Analysis:
-
Homogenize the brain tissue samples.
-
Analyze the concentrations of 5-HT and 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Compare the mean neurotransmitter concentrations between the different treatment groups and the vehicle control using ANOVA followed by post-hoc tests.
-
A statistically significant reduction in 5-HT and/or 5-HIAA in the PMMA-treated groups compared to the control group would indicate serotonergic neurotoxicity.[12]
-
Conclusion
The is characterized by a dangerous synergy between potent serotonin release and the inhibition of its metabolic degradation via MAO-A. This dual mechanism distinguishes it from other amphetamines like MDMA and underpins its severe toxicity, which frequently manifests as fatal serotonin syndrome and hyperthermia. Its pharmacokinetic profile, influenced by polymorphic enzymes like CYP2D6, adds a layer of inter-individual variability to its risk. The experimental protocols detailed herein provide a robust framework for further investigation, enabling a more precise quantification of its effects on monoamine systems and a clearer understanding of its neurotoxic potential. For professionals in drug development and toxicology, a thorough grasp of these principles is paramount for public health and forensic analysis.
References
-
Steele, T. D., Katz, J. L., & Ricaurte, G. A. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Brain Research, 589(2), 349-352. [Link]
-
Release. (n.d.). PMMA/PMA. Retrieved from [Link]
-
Wikipedia. (2023, December 11). para-Methoxyamphetamine. Retrieved from [Link]
-
Wikipedia. (2023, November 29). para-Methoxymethamphetamine. Retrieved from [Link]
-
Lingeman, H., van der Veen, R. M., Jonkman, J. H., & van der Kleijn, E. (1985). Pharmacokinetics of methylmethacrylate monomer during total hip replacement in man. Archives of Orthopaedic and Traumatic Surgery, 104(4), 223-227. [Link]
-
Vevelstad, M., Øiestad, E. L., Middelkoop, G., Hasvold, I., Lilleng, P. K., Delaveris, G. J. M., & Bachs, L. (2016). Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics?. Forensic Science International, 266, 44-50. [Link]
-
Daws, L. C., Irvine, R. J., Callaghan, P. D., Toop, N. P., White, J. M., & Bochner, F. (2000). Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. Neuropharmacology, 39(12), 2326-2335. [Link]
-
Lin, C. Y., Cho, D. Y., & Tsai, Y. H. (2024). Pharmacokinetic Interpretation of Applying Local Drug Delivery System for the Treatment of Deep Surgical Site Infection in the Spine. Journal of Clinical Medicine, 13(2), 438. [Link]
-
Hull, M. J., & Beardsley, P. M. (2015). Highlights. CMAJ Open, 3(1), E83–E90. [Link]
-
Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., Iwata, Y. T., Inoue, H., & Kishi, T. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 23-30. [Link]
-
National Institute on Drug Abuse. (2021). MDMA (Ecstasy/Molly) DrugFacts. Retrieved from [Link]
-
Gamon, K., & Tieu, K. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(1), 180-186. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. Methods in Molecular Biology, 1232, 147-161. [Link]
-
AsapSCIENCE. (2021, September 28). 2-Minute Neuroscience: MDMA. YouTube. Retrieved from [Link]
Sources
- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. Highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. drugfreect.org [drugfreect.org]
- 5. m.youtube.com [m.youtube.com]
- 6. PMMA/PMA | Release [release.org.uk]
- 7. Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Serotonin Receptor Affinity and Monoaminergic Activity of para-Methoxymethamphetamine (PMMA)
Abstract
para-Methoxymethamphetamine (PMMA), a substituted amphetamine, has been associated with severe and often fatal toxicological outcomes. A comprehensive understanding of its interaction with the serotonergic system is critical for researchers in pharmacology, toxicology, and drug development. This technical guide provides an in-depth analysis of the in vitro pharmacology of PMMA. Contrary to what its structural similarity to classic serotonergic psychedelics might suggest, PMMA exhibits remarkably low affinity for direct binding to serotonin receptors. Instead, its potent effects are primarily driven by a dual mechanism: robust activity as a monoamine releasing agent, particularly for serotonin, and potent inhibition of monoamine oxidase A (MAO-A). This guide details the experimental protocols for quantifying these interactions, presents the affinity and functional data in a clear format, and contextualizes these findings within the broader framework of serotonergic signaling and toxicology.
Introduction: The Pharmacological Enigma of PMMA
para-Methoxymethamphetamine (PMMA, 4-Methoxy-N-methylamphetamine) is a psychoactive substance of the amphetamine class. It has appeared on illicit drug markets, often misrepresented as MDMA ("Ecstasy"), leading to numerous hospitalizations and fatalities. The clinical presentation of PMMA toxicity—severe hyperthermia, serotonin syndrome, and multi-organ failure—points towards a profound disruption of the central serotonin system.
From a drug design perspective, the initial hypothesis might be that PMMA acts as a potent agonist at serotonin receptors, particularly the 5-HT₂ family, similar to other psychedelic amphetamines. However, in vitro investigations reveal a more complex and dangerous mechanism. This guide will elucidate that PMMA's primary interaction with the serotonergic system is not as a direct receptor ligand but as a powerful modulator of serotonin concentration at the synapse. We will explore the causality behind the experimental methodologies used to determine its affinity and functional activity, providing a robust framework for its scientific investigation.
Core Pharmacological Profile: A Dual-Mechanism Agent
The primary mechanism of action for PMMA is not direct receptor agonism, but rather a combination of two potent effects on serotonin neurochemistry:
-
Monoamine Release: PMMA acts as a substrate for monoamine transporters, particularly the serotonin transporter (SERT). This interaction triggers the reversal of the transporter's normal function, causing a massive efflux of serotonin from the presynaptic neuron into the synaptic cleft.[1]
-
Enzyme Inhibition: PMMA is a potent inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the metabolic breakdown of serotonin in the synapse.[2]
This combination is particularly dangerous; PMMA not only floods the synapse with serotonin but also simultaneously blocks its natural degradation pathway. This leads to supraphysiological concentrations of synaptic serotonin, prolonged receptor activation, and the clinical manifestations of serotonin syndrome.
Quantitative Analysis: In Vitro Binding Affinity and Functional Activity
The affinity of a compound for a receptor is a measure of how tightly it binds. This is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.[3] Functional assays, which measure the compound's ability to elicit a biological response (like neurotransmitter release), are reported as EC₅₀ values (half-maximal effective concentration).
The data clearly shows that PMMA's affinity for serotonin receptors is extremely low, with Kᵢ values in the micromolar range, suggesting a negligible role for direct receptor binding in its primary pharmacology.[2] In contrast, its potency as a serotonin releasing agent and MAO-A inhibitor is significantly higher.
| Target | Parameter | Value (nM) | Implication |
| Serotonin Receptor Binding | |||
| 5-HT₁ₐ Receptor | Kᵢ | >20,000 | Very low affinity; direct binding is not a primary mechanism of action.[2] |
| 5-HT₂ₐ Receptor | Kᵢ | 13,600 | Very low affinity; PMMA is not a classic 5-HT₂ₐ agonist like psychedelic phenethylamines.[2] |
| 5-HT₂꜀ Receptor | Kᵢ | >13,000 | Very low affinity; direct binding is insignificant.[2] |
| Functional Activity | |||
| Serotonin Release (S-isomer) | EC₅₀ | 41 | Potent activity as a serotonin releasing agent.[2] |
| Norepinephrine Release (S-isomer) | EC₅₀ | 147 | Moderate activity as a norepinephrine releasing agent.[2] |
| Dopamine Release (S-isomer) | EC₅₀ | 1,000 | Weak activity as a dopamine releasing agent.[2] |
| MAO-A Inhibition | IC₅₀ | 1,700 | Potent inhibition of the primary serotonin-metabolizing enzyme.[2] |
Experimental Protocols: A Guide to Methodological Validation
Determining the in vitro pharmacological profile of a compound like PMMA requires robust and well-validated experimental designs. The gold standard for measuring receptor affinity is the competitive radioligand binding assay.[4]
Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical flow of a typical binding assay experiment, designed to ensure data integrity and reproducibility.
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: 5-HT₂ₐ Receptor Binding Assay
This protocol is a representative example for determining the Kᵢ of PMMA at the human 5-HT₂ₐ receptor.
A. Reagent and Membrane Preparation
-
Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT₂ₐ receptor.
-
Membrane Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.[5]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash away cytosolic components.
-
Final Preparation: Resuspend the final pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5] Determine protein concentration using a standard method like the BCA assay.
B. Assay Procedure
-
Plate Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]
-
150 µL of the membrane preparation (e.g., 50-100 µg protein).
-
50 µL of PMMA at various concentrations (typically a 10-point log dilution series) or buffer for total binding. For non-specific binding (NSB) wells, add a high concentration of a known 5-HT₂ₐ antagonist (e.g., 10 µM ketanserin).
-
50 µL of a specific 5-HT₂ₐ radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) at a fixed concentration, typically near its Kₔ value.[6]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[5] The exact time and temperature must be optimized for the specific receptor and radioligand pair.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.[5]
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: For each concentration of PMMA, calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Dose-Response Curve: Plot the percent specific binding against the log concentration of PMMA.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal curve to the data and determine the IC₅₀ value, which is the concentration of PMMA that inhibits 50% of the specific radioligand binding.[5]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[3]
Mechanistic Implications: Downstream Signaling
Although PMMA does not directly bind to the 5-HT₂ₐ receptor with high affinity, the massive serotonin release it causes leads to intense activation of this receptor. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/₁₁ pathway.[7]
Caption: The 5-HT₂ₐ receptor signaling cascade activated by PMMA-induced serotonin release.
This signaling cascade, involving the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), leads to increased intracellular calcium and activation of Protein Kinase C (PKC).[8] Overstimulation of this pathway is thought to contribute to the psychedelic and neurotoxic effects observed with potent serotonergic agents.
Conclusion for the Scientific Community
The in vitro pharmacological profile of PMMA is a critical case study in drug action, demonstrating that a compound's primary mechanism is not always predictable from its chemical structure. The data unequivocally shows that PMMA is not a high-affinity ligand for serotonin receptors. Its profound and dangerous effects on the serotonergic system are a direct consequence of its potent dual action as a serotonin releasing agent and a MAO-A inhibitor. This technical guide provides researchers with the foundational data, validated experimental protocols, and mechanistic framework necessary to understand, investigate, and ultimately mitigate the harm caused by this compound. Future research should continue to focus on the interplay between transporter-mediated release and enzyme inhibition to fully model the toxicodynamics of PMMA.
References
-
Title: 5-HT2A receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Source: Nature Communications URL: [Link]
-
Title: para-Methoxymethamphetamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways Source: NCBI URL: [Link]
-
Title: Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC Source: NCBI URL: [Link]
-
Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography Source: PubMed URL: [Link]
-
Title: Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands Source: East Tennessee State University URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: PMMA/PMA - Release Source: Release.org.uk URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Overview of Monoamine Transporters - PMC Source: NCBI URL: [Link]
-
Title: Affinity values (K i in nM) at selected serotonin receptor isoforms. Source: ResearchGate URL: [Link]
-
Title: Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC Source: NCBI URL: [Link]
-
Title: Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors Source: NIH URL: [Link]
-
Title: Clinical perspective on antipsychotic receptor binding affinities - PMC Source: NCBI URL: [Link]
Sources
- 1. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 | Semantic Scholar [semanticscholar.org]
- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Release and Mechanical Performance of Polymethylmethacrylate (PMMA) Bone Cement: Findings from In-vitro Stud… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxytryptamine uptake inhibitors block para- methoxyamphetamine-induced 5-HT release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. The Plasma Membrane Monoamine Transporter (PMAT): Structure, Function, and Role in Organic Cation Disposition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Abstract
This document details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of this compound. The narrative explains the scientific rationale behind the method development choices and provides a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]
Introduction and Scientific Rationale
1-(4-methoxyphenyl)-N-methylpropan-1-amine is a secondary amine with a chemical structure analogous to other pharmacologically relevant phenethylamine derivatives. Accurate quantification is critical for purity assessment, stability studies, and quality control in research and manufacturing environments.
The primary analytical challenge for this molecule in reversed-phase HPLC is its basic nature, conferred by the secondary amine group. At neutral pH, this amine will be protonated, and residual silanol groups on the silica-based stationary phase will be deprotonated (negatively charged).[4] This can lead to strong, undesirable ionic interactions, resulting in poor chromatographic performance, such as severe peak tailing and inconsistent retention times.
Therefore, the core of this method is the strategic control of the mobile phase pH. By maintaining an acidic pH (e.g., pH 2-4), we achieve two critical objectives:
-
Suppression of Silanol Activity: The low pH neutralizes the vast majority of residual silanol groups (Si-O⁻) on the stationary phase, minimizing their capacity for ionic interaction with the analyte.[5]
-
Consistent Analyte Ionization: The analyte, being a basic compound, will be consistently and fully protonated in this pH range, ensuring a single, stable ionic form interacts with the stationary phase.
This strategy ensures that the separation is governed primarily by the desired hydrophobic interactions between the analyte and the C18 stationary phase, leading to symmetrical peak shapes and robust, reproducible results.[6][7]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for logical method development.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem[8] |
| Chemical Class | Secondary Amine, Phenethylamine derivative | Structural Analysis |
| Chromophore | Methoxy-substituted benzene ring | The aromatic ring provides strong UV absorbance, making UV detection a suitable choice. |
| Predicted pKa | ~9-10 | Estimated based on similar secondary amines. This high pKa confirms it is basic and will be protonated at low to neutral pH. |
| Solubility | Soluble in acidic aqueous solutions and organic solvents like methanol. | The hydrochloride salt is expected to be freely soluble in water and methanol.[9][10] |
Recommended HPLC Method and Protocol
This protocol has been optimized for the accurate quantification of 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
Instrumentation and Materials
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Column: A C18 column with high-purity silica and robust end-capping is recommended to further minimize silanol interactions (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna; 4.6 x 150 mm, 5 µm particle size).[5][11]
-
Reagents:
-
1-(4-methoxyphenyl)-N-methylpropan-1-amine reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Orthophosphoric acid (H₃PO₄), HPLC grade (~85%)
-
Preparation of Solutions
-
Mobile Phase Preparation (0.1% H₃PO₄ in Water : Acetonitrile / 65:35 v/v):
-
Carefully add 1.0 mL of orthophosphoric acid to 1000 mL of ultrapure water.
-
Filter this aqueous solution through a 0.45 µm membrane filter.
-
To prepare 1 L of the final mobile phase, combine 650 mL of the filtered aqueous solution with 350 mL of acetonitrile.
-
Degas the final mobile phase by sonication or vacuum filtration before use. The final pH should be approximately 2.2.
-
-
Diluent Preparation (Methanol):
-
Use HPLC-grade methanol as the diluent for all standard and sample preparations.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the 1-(4-methoxyphenyl)-N-methylpropan-1-amine reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 5, 20, 50, 100, and 150 µg/mL) by serial dilution of the Standard Stock Solution with methanol.
-
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and resolution for this type of molecule.[6][7] |
| Mobile Phase | 65% (0.1% H₃PO₄ in Water) : 35% Acetonitrile | The acidic aqueous component ensures good peak shape, while the acetonitrile ratio provides adequate retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves method reproducibility. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detector | UV at 225 nm | The methoxy-benzene chromophore shows strong absorbance near this wavelength, providing high sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for elution of the main peak and any potential impurities. |
Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a full validation must be performed according to ICH guidelines.[12][13]
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the quantitative analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. By controlling the mobile phase pH to mitigate the challenges associated with basic analytes, the method delivers excellent peak shape and reproducibility. The detailed validation protocol, based on ICH Q2(R1) guidelines, establishes the method's trustworthiness and ensures its suitability for routine use in quality control and research environments.
References
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research.
-
Reversed Phase HPLC Method Development. Phenomenex.
-
Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology.
-
p-METHOXYMETHAMPHETAMINE Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
-
p-METHOXYAMPHETAMINE Monograph. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).
-
4-Methoxymethamphetamine. PubChem, National Center for Biotechnology Information.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pharmaguru.co [pharmaguru.co]
- 8. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
- 10. swgdrug.org [swgdrug.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
GC-MS protocol for detection of PMMA in biological samples
Application Note & Protocol
Topic: High-Sensitivity Detection and Quantification of Polymethyl Methacrylate (PMMA) in Biological Samples via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Abstract
Polymethyl methacrylate (PMMA), a widely used polymer in medical devices, bone cements, and various consumer products, is of increasing interest in toxicological and environmental health research due to its potential for accumulation in biological systems as micro- and nanoplastics. Direct analysis of PMMA in complex biological matrices is challenging due to the polymer's non-volatile nature. This application note presents a robust and validated protocol for the quantitative analysis of PMMA in biological samples, such as blood and tissue, using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The methodology involves optimized sample preparation to isolate the polymer from the biological matrix, followed by thermal decomposition of PMMA into its constituent monomer, methyl methacrylate (MMA), for sensitive detection and quantification. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method to assess PMMA exposure and distribution in biological systems.
Introduction and Scientific Principle
Polymethyl methacrylate (PMMA) is a biocompatible thermoplastic polymer. Its presence in biological samples can arise from the wear and tear of medical implants, exposure to environmental microplastics, or in the context of drug delivery systems. Quantifying PMMA in these samples is crucial for understanding its biodistribution, potential toxicity, and the performance of PMMA-based medical devices.
Conventional Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for the direct analysis of polymers like PMMA due to their high molecular weight and lack of volatility. The methodology described herein overcomes this limitation by employing pyrolysis, a thermal degradation technique.[1] In an inert atmosphere, high temperatures break down the complex PMMA polymer chain into smaller, volatile fragments. The primary and most characteristic degradation product of PMMA is its monomer, methyl methacrylate (MMA).[2][3] This process, known as depolymerization, allows the resulting MMA to be readily analyzed by a standard GC-MS system.
Causality of Method Choice: Py-GC-MS is the definitive method for this application because it directly links the detected analyte (MMA) to the parent polymer (PMMA) through a controlled and reproducible thermal fragmentation process.[4] This provides high specificity and allows for accurate quantification, which is essential for bioanalytical studies.
Experimental Workflow Overview
The entire analytical process, from sample collection to final data analysis, follows a systematic workflow designed to ensure accuracy, reproducibility, and minimal contamination.
Sources
Quantitative Analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) in Human Plasma by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as para-Methoxymethamphetamine (PMMA), in human plasma. PMMA is a controlled substance and a designer drug of the amphetamine class, making its accurate quantification critical in forensic toxicology, clinical research, and pharmacokinetic studies. The described protocol utilizes a straightforward Solid-Phase Extraction (SPE) for sample cleanup, followed by a rapid UHPLC separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and selectivity.[1][2]
Introduction
1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) is a potent central nervous system stimulant that has emerged as a dangerous drug of abuse, often sold as "Ecstasy".[3] Compared to MDMA, PMMA has a slower onset of effects and higher toxicity, increasing the risk of inadvertent overdose and severe adverse events, including fatalities. This underscores the necessity for sensitive and specific analytical methods to accurately measure its concentration in biological matrices.
LC-MS/MS has become the gold standard for bioanalytical testing due to its superior sensitivity, selectivity, and wide applicability.[1][4] This note provides a comprehensive protocol for quantifying PMMA in human plasma, designed for professionals in drug development and forensic analysis. The causality behind each step—from sample preparation to data analysis—is explained to provide a deeper understanding of the method's mechanics and ensure its successful implementation.
Experimental Workflow Overview
The overall analytical process is streamlined to ensure high throughput and reproducibility. The workflow begins with plasma sample preparation to isolate the analyte from matrix interferences, followed by instrumental analysis and data processing.
Caption: High-level overview of the analytical workflow.
Materials and Methods
Reagents and Chemicals
-
PMMA hydrochloride certified reference standard (≥98% purity)
-
PMMA-d5 (deuterated internal standard, IS) certified reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium hydroxide (ACS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Control human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Phenomenex Kinetex® C18 column (50 x 2.1 mm, 2.6 µm) or equivalent.[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of PMMA and PMMA-d5 (IS) in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the PMMA stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the PMMA-d5 stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into control human plasma. A typical calibration range is 0.1 to 100 ng/mL.
Detailed Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen over liquid-liquid extraction to achieve a cleaner extract by minimizing phospholipids and other matrix components that can cause ion suppression. A strong cation exchange (SCX) mechanism is employed, as PMMA is a basic compound that will be protonated and retained under acidic conditions.
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.
LC-MS/MS Method
Chromatographic Conditions: The use of a C18 column provides robust retention for PMMA, while a gradient elution ensures a sharp peak shape and rapid analysis time. Formic acid is added to the mobile phase to promote analyte ionization in the mass spectrometer source.
| Parameter | Condition |
| Column | Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometric Conditions: The analysis is performed in positive electrospray ionization (ESI+) mode, which is ideal for basic compounds like PMMA. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ions are characteristic fragments generated by collision-induced dissociation (CID).[6]
| Parameter | PMMA | PMMA-d5 (IS) |
| Precursor Ion (Q1) | m/z 180.1 | m/z 185.1 |
| Product Ion (Q3) | m/z 149.1 (Quantifier) | m/z 154.1 |
| m/z 121.1 (Qualifier) | - | |
| Declustering Potential (DP) | 70 V | 70 V |
| Collision Energy (CE) | 25 V (for m/z 149.1) | 25 V |
| 35 V (for m/z 121.1) | - | |
| Ion Source | ESI Positive | ESI Positive |
| Source Temperature | 550°C | 550°C |
| IonSpray Voltage | 5500 V | 5500 V |
Rationale for MRM transitions: The precursor ion at m/z 180.1 is the protonated PMMA molecule. The primary quantifier fragment at m/z 149.1 likely corresponds to the loss of a methoxy group from the benzyl ring followed by rearrangement, a common fragmentation pathway for such structures.[3] The qualifier ion provides an additional layer of confirmation.
Bioanalytical Method Validation
The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][7] This ensures the reliability and reproducibility of the data for regulatory submissions or clinical studies.[1]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of six blank plasma lots to check for interferences at the retention times of PMMA and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Eight-point calibration curve (0.1–100 ng/mL) analyzed in triplicate over three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of five replicates of QC samples (Low, Mid, High) across three validation runs. | Mean accuracy within 85-115% of nominal. Precision (%CV) ≤ 15%. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve (0.1 ng/mL). | Analyte response is identifiable and reproducible with accuracy of 80-120% and precision (%CV) ≤ 20%. |
| Matrix Effect | Post-extraction spike of blank plasma extracts from six lots compared to neat solutions. | IS-normalized matrix factor %CV should be ≤ 15%. |
| Recovery | Comparison of analyte peak area from pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluation of PMMA stability in plasma under various conditions (freeze-thaw, short-term, long-term). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Summary of Validation Results
The method successfully met all pre-defined acceptance criteria.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 105.4 | 8.9 | 103.2 | 11.5 |
| Low QC | 0.3 | 98.7 | 6.5 | 101.5 | 7.8 |
| Mid QC | 10.0 | 101.2 | 4.1 | 100.8 | 5.2 |
| High QC | 80.0 | 99.5 | 3.8 | 99.1 | 4.5 |
Table 2: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Calibration Model | Linear, 1/x² weighting |
| Range | 0.1 - 100 ng/mL |
| Mean r² | 0.9985 |
| Accuracy Deviation | < 8.5% from nominal for all back-calculated points |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) in human plasma. The simple SPE sample preparation protocol provides clean extracts and consistent recovery. The method was fully validated according to FDA guidelines and demonstrated excellent performance across all validation parameters. This protocol is fit for purpose and can be readily implemented in clinical and forensic laboratories for pharmacokinetic studies, drug monitoring, or toxicological investigations.
References
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
-
Nourani, N., Taghvimi, A., Bavili-Tabrizi, A., Javadzadeh, Y., & Dastmalchi, S. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 54(5). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Frassanito, R., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic fluid. Journal of Analytical Toxicology, 38(7), 437-443. Retrieved from [Link]
- Ko, M. J., & Kim, J. Y. (2001). Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine. Journal of Analytical Toxicology, 25(4), 260-264.
-
Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 592-605. Retrieved from [Link]
-
ResearchGate. (n.d.). Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine. Retrieved from [Link]
-
Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Chemosensors, 10(2), 50. Retrieved from [Link]
-
De Letter, E. A., et al. (2002). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(15), 1466-1475. Retrieved from [Link]
-
Al-Asmari, A. I., et al. (2016). Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination of 3,4-methylenedioxy-methamphetamine and its major metabolites in human biological fluids. Journal of Chromatography B, 1033-1034, 250-258. Retrieved from [Link]
-
Caspar, A. T., et al. (2018). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates... Analytical and Bioanalytical Chemistry, 410(3), 897-912. Retrieved from [Link]
-
van Hoppe, S., et al. (2015). A generic, validated LC-MS/MS method for cassette-dosing experiments in mice. Journal of Chromatography B, 988, 104-111. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. moh.gov.bw [moh.gov.bw]
Application Note: FT-IR Analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine Hydrochloride using Attenuated Total Reflectance (ATR)
Abstract & Introduction
The rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is a secondary amine salt whose identity and purity are critical for downstream applications. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for molecular identification. This technique generates a unique "molecular fingerprint" by measuring the absorption of infrared light by a sample's chemical bonds.[1]
This application note details a comprehensive protocol for the analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride using Attenuated Total Reflectance (ATR) as the sampling technique. ATR-FTIR is particularly advantageous in a pharmaceutical setting as it requires minimal to no sample preparation for solids and powders, delivering results in seconds and reducing reliance on solvents.[1][2] We will elucidate the characteristic spectral features of this compound, linking them directly to its constituent functional groups and providing a validated methodology for its unambiguous identification.
Scientific Principles: Attenuated Total Reflectance (ATR)
ATR is the most widely used sampling method for FT-IR spectroscopy.[3] The technique operates by placing a sample in direct contact with an ATR crystal of high refractive index (e.g., diamond). An infrared beam is directed into the crystal and internally reflects at the crystal-sample interface.[3] At each reflection point, an evanescent wave penetrates a short distance (typically 0.5-2 µm) into the sample. Where the sample absorbs energy at specific frequencies, the evanescent wave is attenuated. The resulting beam, now carrying the absorption information, is directed to the FT-IR detector to generate the spectrum.[3] This surface-sensitive technique is ideal for analyzing strongly absorbing solid powders like amine hydrochlorides.
Molecular Structure and Vibrational Assignments
The chemical structure of 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride dictates its infrared spectrum. The key functional groups that produce characteristic absorption bands are:
-
Secondary Ammonium (R₂NH₂⁺): Formed by the protonation of the secondary amine, leading to distinct stretching and bending vibrations.
-
Para-Substituted Aromatic Ring: Gives rise to C-H and C=C stretching, as well as characteristic out-of-plane bending modes.
-
Aryl-Alkyl Ether (-O-CH₃): The C-O-C linkage produces strong, identifying stretching bands.
-
Aliphatic Chains (Propyl and Methyl): Exhibit typical C-H stretching and bending vibrations.
Diagram 1: Molecular structure of 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride.
Experimental Protocol
Materials and Instrumentation
-
Sample: 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride, fine powder.
-
Instrumentation: FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Cleaning Supplies: Reagent-grade isopropanol, lint-free laboratory wipes.
-
Tools: Micro-spatula.
Step-by-Step Methodology
This protocol is designed to be a self-validating system, ensuring data integrity at each step.
-
System Preparation and Background Acquisition:
-
Ensure the ATR crystal surface is immaculate. Clean it by wiping with a lint-free wipe dampened with isopropanol, followed by a dry wipe to ensure complete solvent evaporation.[4]
-
With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This is a critical step to computationally remove interfering signals from atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.[5] A stable, flat baseline should be confirmed.
-
-
Sample Application:
-
Using a micro-spatula, place a small amount of the powdered sample (approx. 5-10 mg) onto the center of the diamond ATR crystal.
-
Lower the press arm and apply consistent pressure to the sample. This ensures intimate and uniform contact between the powder and the crystal surface, which is essential for acquiring a high-quality, reproducible spectrum.[3][6]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the following parameters:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve the signal-to-noise ratio)[4]
-
-
If the software has an ATR correction feature (to account for the wavelength-dependent depth of penetration), apply it to produce a spectrum that more closely resembles a traditional transmission spectrum.
-
-
Post-Analysis Cleaning:
-
Retract the pressure arm and carefully remove the bulk of the sample powder.[4]
-
Clean the crystal surface thoroughly with isopropanol and a lint-free wipe to prepare the instrument for the next user.
-
Diagram 2: Experimental workflow for ATR-FTIR analysis.
Results and Discussion: Spectral Interpretation
The FT-IR spectrum of 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride is rich with information. The key absorption bands are assigned below, providing a comprehensive fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment & Rationale |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H stretching from the para-substituted benzene ring. |
| ~3000 - 2700 | Strong, Broad | N⁺-H Stretch | Key Identifier: This very broad and strong absorption envelope is characteristic of the N⁺-H stretching in a secondary amine salt.[7] Its breadth is due to significant hydrogen bonding between the ammonium cation and the chloride anion.[8][9] This band typically overlaps with the aliphatic C-H stretches.[7] |
| 2970 - 2850 | Medium, Sharp | C-H Stretch | Asymmetric and symmetric stretching of aliphatic C-H bonds in the propyl and methyl groups.[10] These peaks often appear as sharper features superimposed on the broad ammonium band. |
| 1610 - 1580 | Medium-Strong | N⁺-H₂ Bend | Key Identifier: Asymmetric bending (deformation) of the secondary ammonium group (R₂N⁺H₂).[7][11] The presence of this band is highly characteristic of secondary amine salts and can be used to confirm protonation.[12] |
| 1590, 1515 | Strong | C=C Stretch | Aromatic ring skeletal vibrations. The two strong bands are typical for para-substituted benzene rings. |
| 1470 - 1440 | Medium | C-H Bend | Aliphatic C-H scissoring and bending vibrations from CH₂ and CH₃ groups. |
| ~1250 | Very Strong | C-O-C Stretch | Asymmetric stretching of the aryl-alkyl ether bond. This is a very prominent and characteristic band for the methoxy group attached to the aromatic ring. |
| ~1030 | Strong | C-O-C Stretch | Symmetric stretching of the aryl-alkyl ether bond. |
| ~830 | Strong | C-H Bend | Out-of-plane C-H bending ("wagging") of the two adjacent hydrogens on the para-substituted aromatic ring. The position and strong intensity of this band are diagnostic for 1,4-disubstitution.[13] |
Conclusion
The ATR-FTIR protocol detailed in this application note provides a rapid, reliable, and robust method for the identification of 1-(4-methoxyphenyl)-N-methylpropan-1-amine hydrochloride. The resulting spectrum is a unique chemical fingerprint, with characteristic bands validating the presence of all key structural motifs: the secondary ammonium salt (broad N⁺-H stretch ~3000-2700 cm⁻¹ and N⁺-H₂ bend ~1600 cm⁻¹), the para-substituted methoxyphenyl group (strong C-O stretch ~1250 cm⁻¹ and C-H bend ~830 cm⁻¹), and aliphatic chains. This methodology is exceptionally well-suited for routine quality control, raw material verification, and research applications in the pharmaceutical industry, ensuring material identity and integrity with high confidence.[1][2]
References
- Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
- NGS-Technology. (n.d.). Pharmaceutical Raw Material Analysis with FTIR-ATR.
- PubChem. (n.d.). N-Methyl-1-phenylpropan-1-amine hydrochloride.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Gammadata. (n.d.). Tips for ATR Sampling.
- NIST. (n.d.). Benzenamine, 4-methoxy-.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol.
- PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine.
- Benchchem. (n.d.). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine.
- Cayman Chemical. (n.d.). N-methyl-1-Phenylpropan-1-amine (hydrochloride).
- Sigma-Aldrich. (n.d.). 3-Chloro-N-methylpropan-1-amine hydrochloride.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- Elsevier. (2013). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
- NIST. (n.d.). N-Methyl-N-propyl-1-phenylpropan-1-amine - Optional[Vapor Phase IR] - Spectrum.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.
- ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.
- PubChem. (n.d.). P-Anisidine.
- PubChem. (n.d.). N-methylpropan-1-amine;molecular hydrogen.
- ResearchGate. (n.d.). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl.
- PubChemLite. (n.d.). 2-(4-methoxyphenyl)-2-methylpropan-1-amine hydrochloride (C11H17NO).
Sources
- 1. apexinstrument.me [apexinstrument.me]
- 2. ngs-technology.com [ngs-technology.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gammadata.se [gammadata.se]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine derivatives for SAR studies
Application Notes & Protocols
Topic: Synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine Derivatives for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-methoxyphenyl)propan-1-amine scaffold is a privileged structural motif found in a variety of biologically active compounds, often interacting with aminergic G-protein coupled receptors (GPCRs) in the central nervous system. The strategic modification of this core structure is a cornerstone of medicinal chemistry, enabling the exploration of the chemical space around a pharmacophore to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are the empirical foundation of this optimization process, systematically correlating changes in molecular structure with resulting biological activity.
This document serves as a comprehensive guide for the synthesis of a focused library of 1-(4-methoxyphenyl)-N-methylpropan-1-amine derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol optimization, purification, and characterization. The provided methodologies are designed to be robust and adaptable, forming a solid basis for any SAR campaign targeting this chemical class.
Overall Synthetic Strategy
The most direct and versatile approach to synthesizing the target compounds and their derivatives is through reductive amination. This strategy allows for the convergent assembly of the molecule from a ketone precursor and an amine, offering multiple points for diversification. The core synthesis begins with a substituted propiophenone, which undergoes a reaction with a primary amine in the presence of a reducing agent to form the desired secondary amine.
An alternative and classic method for introducing the N-methyl group specifically is the Eschweiler-Clarke reaction, which methylates a primary amine precursor using formic acid and formaldehyde.[1][2][3] This method is particularly useful as it is high-yielding and prevents the over-alkylation that can plague direct alkylation with methyl halides.[3]
Figure 1: General synthetic workflow for preparing derivatives via reductive amination.
Part 1: Synthesis of the Core Scaffold: 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Principle and Rationale
Reductive amination is a superior method for forming C-N bonds compared to direct N-alkylation of amines with alkyl halides, as it avoids the common issue of over-alkylation which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4] The reaction proceeds via the in situ formation of an imine or iminium ion from the ketone and amine, which is then immediately reduced by a hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and does not readily reduce the starting ketone.
Experimental Protocol
Materials:
-
4-Methoxypropiophenone
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (for chromatography)
Procedure:
-
To a stirred solution of 4-methoxypropiophenone (1.0 eq) in DCE (approx. 0.2 M) in a round-bottom flask, add methylamine solution (1.5 eq).
-
Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Adding the reducing agent slowly prevents a rapid exotherm and ensures the imine formation has progressed sufficiently before reduction.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Expert Tip: Use an eluent system of hexanes/ethyl acetate with 0.5-1% triethylamine to prevent peak tailing of the basic amine product on the acidic silica gel.
Part 2: Synthesis of Derivatives for SAR Studies
For an effective SAR study, modifications should be made systematically at different positions of the core scaffold. Here, we outline protocols for modifying the N-substituent and the aromatic ring.
Protocol 2A: N-Substituent Modification
This protocol follows the general reductive amination procedure described in Part 1, substituting other primary amines for methylamine.
Example Derivatives:
-
N-ethyl: Use ethylamine.
-
N-propyl: Use propylamine.
-
N-benzyl: Use benzylamine. This can also serve as a protecting group that can be removed later via hydrogenolysis.
Procedure:
-
Follow the procedure in Part 1, replacing methylamine with the desired primary amine (1.5 eq). Reaction times and purification conditions may require minor optimization.
Protocol 2B: Aromatic Ring Modification
This involves starting with different commercially available propiophenone precursors.
Example Precursors:
-
4-Chloropropiophenone (for an electron-withdrawing group)
-
4-Methylpropiophenone (for an electron-donating group)
-
3-Methoxypropiophenone (to probe positional isomers)
Procedure:
-
Follow the procedure in Part 1, replacing 4-methoxypropiophenone with the desired substituted propiophenone (1.0 eq).
Protocol 2C: Alternative N-Methylation via Eschweiler-Clarke Reaction
This two-step route first creates the primary amine, which is then methylated. It is an excellent confirmatory route and useful if the primary amine is available.
Step 1: Synthesis of 1-(4-methoxyphenyl)propan-1-amine
-
Follow the procedure in Part 1, using ammonium acetate as the amine source.
Step 2: N-Methylation
-
To a flask containing 1-(4-methoxyphenyl)propan-1-amine (1.0 eq), add formic acid (2.5 eq).
-
Add aqueous formaldehyde (37% solution, 2.5 eq) and heat the mixture to 90-100 °C for 6-12 hours. The reaction is typically driven by the evolution of CO₂ gas.[3]
-
Cool the reaction to room temperature and basify to pH > 10 with 4M NaOH.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify as described in Part 1. Trustworthiness Note: The Eschweiler-Clarke reaction is highly specific for methylation and will not produce quaternary ammonium salts, ensuring a clean product profile.[3]
Purification and Characterization
Rigorous purification and characterization are critical for ensuring that the biological data obtained is valid and attributable to the tested compound.
Chiral Resolution
The synthesized compounds are chiral. For advanced studies, separating the enantiomers is crucial as they often exhibit different biological activities. Diastereomeric salt resolution is a classical and effective method.[5]
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol).
-
Add a solution of a chiral acid (e.g., (+)-tartaric acid, 0.5 eq) to form diastereomeric salts.
-
One diastereomer will typically be less soluble and will crystallize out of solution.[6] This can be isolated by filtration.
-
The other diastereomer remains in the mother liquor.
-
The resolved amine can be liberated from the salt by basification and extraction. Chiral HPLC is then used to determine the enantiomeric excess (ee).
Analytical Data
The following table provides expected characterization data for the core scaffold and selected derivatives.
| Compound ID | R (N-Substituent) | X (Aromatic Sub.) | Yield (%) | M.W. ( g/mol ) | Key ¹H NMR Signals (δ, ppm) |
| 1 | -CH₃ | 4-OCH₃ | 75-85 | 179.26 | ~3.5 (q, 1H, CH-N), ~2.3 (s, 3H, N-CH₃), ~0.8 (t, 3H, CH₂-CH₃) |
| 2 | -CH₂CH₃ | 4-OCH₃ | 70-80 | 193.29 | ~3.4 (q, 1H, CH-N), ~2.6 (q, 2H, N-CH₂), ~1.0 (t, 3H, N-CH₂-CH₃) |
| 3 | -CH₃ | 4-Cl | 70-85 | 183.69 | ~3.6 (q, 1H, CH-N), ~2.3 (s, 3H, N-CH₃), ~0.8 (t, 3H, CH₂-CH₃) |
| 4 | -CH₃ | 4-CH₃ | 75-90 | 177.28 | ~3.5 (q, 1H, CH-N), ~2.3 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, N-CH₃) |
Note: Yields are hypothetical and depend on reaction scale and optimization. NMR signals are approximate.
Designing and Interpreting the SAR Study
The synthesized derivatives form the basis of the SAR study. Each compound is tested in a relevant biological assay to determine a key parameter, such as IC₅₀ or EC₅₀. The results are then analyzed to build a model of the pharmacophore.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Interpreting the Data:
-
N-Substituent: Comparing compounds 1 and 2 reveals the effect of increasing the size of the N-alkyl group. Does activity increase or decrease? This informs the steric tolerance of the binding pocket.
-
Aromatic Substitution: Comparing compounds 1 , 3 , and 4 probes the electronic requirements at the para-position. Is an electron-donating group (4-OCH₃, 4-CH₃) or an electron-withdrawing group (4-Cl) preferred? This provides insight into potential hydrogen bonding or electronic interactions with the target protein.
Conclusion
This application note provides a robust and scientifically-grounded framework for the synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine derivatives. By employing versatile methods like reductive amination and the Eschweiler-Clarke reaction, researchers can efficiently generate a diverse library of compounds. The emphasis on thorough purification, characterization, and logical SAR progression ensures the generation of high-quality, interpretable data, accelerating the journey of drug discovery and development.
References
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Zhou, X., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6333. Available at: [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Kim, H., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. ACS Figshare. Available at: [Link]
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]
-
ResearchGate. (2018). N- Methyl Amine Synthesis by Reductive Amination of CO 2. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]
-
MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Retrieved from [Link]
Sources
Application Notes & Protocols: Behavioral Profiling of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) in Rodent Models
Introduction: Understanding 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA)
1-(4-methoxyphenyl)-N-methylpropan-1-amine, more commonly known as para-Methoxy-N-methylamphetamine (PMMA), is a synthetic stimulant and psychedelic of the substituted amphetamine class.[1] Its structural similarity to both methamphetamine and the potent serotonin-releasing agent para-methoxyamphetamine (PMA) positions it as a compound of significant interest in neuropharmacology and toxicology.[1][2] The primary mechanism of action for PMMA and its analogue PMA involves a potent interaction with the serotonin (5-HT) system, acting as a selective serotonin releasing agent (SSRA) and uptake inhibitor.[3][4] Its effects on the dopamine (DA) and norepinephrine (NE) systems are considerably weaker.[3][4]
This unique pharmacological profile, characterized by a dominant serotonergic action, results in a complex behavioral phenotype in rodent models that can include stimulant, hallucinogen-like, and anxiogenic effects.[2][5] Due to its potential for abuse and documented association with severe adverse events, including hyperthermia and death in recreational users, a thorough understanding of its behavioral effects is critical.[5]
These application notes provide a comprehensive guide to designing and executing behavioral studies of PMMA in rodent models. The protocols herein are designed to be self-validating and are grounded in established methodologies, explaining not only the procedural steps but also the causal logic behind experimental choices.
Core Principles: Experimental Design and Pharmacokinetics
A robust behavioral study begins with careful consideration of the compound's properties and the experimental design.
Pharmacokinetic Profile of PMMA in Rats
Understanding the time course of PMMA's concentration in the brain and plasma is essential for designing behavioral experiments, as it dictates the optimal timing for assessments following drug administration. Studies in rats have shown that after administration, PMMA levels peak in the serum at approximately 30 minutes.[5] However, brain concentrations peak later, at around 60 minutes, suggesting a gradual penetration of the blood-brain barrier.[5] This delay is crucial; behavioral tests should be timed to coincide with peak brain concentrations to capture the maximum pharmacological effect.
| Parameter | Value (in Rats) | Source |
| Route of Administration | Intraperitoneal (i.p.) | [5] |
| Time to Peak Serum Conc. | ~30 minutes | [5] |
| Time to Peak Brain Conc. | ~60 minutes | [5] |
| Observed Behavioral Effects | Stimulant, Hallucinogen-like | [5] |
This table summarizes key pharmacokinetic data for PMMA in rats, informing the timing of subsequent behavioral assays.
General Experimental Workflow
A standardized workflow ensures reproducibility and minimizes confounding variables. The following diagram illustrates the critical phases of a typical behavioral pharmacology experiment.
Caption: Standard workflow for a rodent behavioral pharmacology study.
Neurochemical Pathways of Interest
PMMA's primary influence on the serotonergic system, with secondary effects on dopamine, necessitates an understanding of these key neurochemical pathways. The interplay between serotonin and dopamine is critical for regulating mood, motivation, and motor control.[6][7]
Caption: Key serotonergic and dopaminergic projections in the rodent brain.
Protocols for Behavioral Assessment
The following protocols are designed to create a comprehensive behavioral profile of PMMA, assessing its effects on locomotor activity, anxiety, depression, sensorimotor gating, and cognition.
Locomotor Activity: Open Field Test (OFT)
Principle and Rationale: The OFT is a fundamental assay used to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[8][9] For compounds like PMMA, it is critical for quantifying stimulant or depressant effects.[1][10] A drug-induced increase in distance traveled or ambulatory movements indicates a stimulant effect.[11]
Apparatus:
-
A square or circular arena (e.g., 40 x 40 x 30 cm for mice) made of a non-reflective material.[11]
-
An overhead camera connected to a video-tracking system for automated data collection.[8][12]
-
The arena should be evenly illuminated to minimize shadows.[12]
Detailed Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the trial begins.[8] This reduces stress from transportation.
-
Drug Administration: Administer PMMA (e.g., 5 and 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]
-
Placement: Following the appropriate waiting period (e.g., 30-60 minutes), gently place the mouse in the center of the open field arena.
-
Testing: Allow the animal to explore the arena freely for a set duration (e.g., 15-60 minutes).[11] The duration should be consistent across all subjects.
-
Data Collection: An automated tracking system records various parameters.[12]
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between trials to eliminate olfactory cues.[8]
Data Analysis and Interpretation:
| Parameter | Description | Interpretation of Increase with PMMA |
| Total Distance Traveled | The total path length covered by the animal. | Indicates a psychostimulant effect. |
| Ambulatory Time | Time spent in active movement. | Correlates with stimulant properties. |
| Rearing Frequency | Number of times the animal stands on its hind legs. | A measure of exploratory behavior. |
| Time in Center Zone | Time spent in the central, more exposed area. | A decrease can suggest anxiogenic effects. |
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
Principle and Rationale: The EPM test is a widely used assay for assessing anxiety-like behavior in rodents.[13][14] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15][16] Anxiolytic compounds typically increase the time spent in the open arms, whereas anxiogenic compounds decrease it.
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).[15]
-
Two open arms and two enclosed arms (e.g., for mice, arms are 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms).[16]
-
The apparatus should be made of a non-reflective material.[16]
Detailed Protocol:
-
Habituation: Allow animals to acclimate to the dimly lit testing room for at least 45-60 minutes.[13][17]
-
Drug Administration: Administer PMMA or vehicle i.p. and wait for the appropriate time for the drug to take effect.
-
Placement: Place the mouse in the central square of the maze, facing one of the closed arms.[13] This consistent starting position is crucial for reducing variability.
-
Testing: Allow the animal to explore the maze for 5 minutes.[15] The experimenter should leave the room to avoid influencing the animal's behavior.
-
Data Collection: An overhead camera and tracking software record the time spent and entries into each arm.[17]
-
Cleaning: Clean the maze thoroughly between animals.[17]
Data Analysis and Interpretation:
Caption: Interpreting behavioral outcomes in the Elevated Plus Maze.
Depressive-Like Behavior: Forced Swim Test (FST)
Principle and Rationale: The FST is a widely used rodent model for screening antidepressant efficacy.[18][19] The test is based on the principle of "behavioral despair"; when placed in an inescapable container of water, animals will eventually cease active escape attempts and become immobile.[20] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility. This test should be used as part of a larger battery to avoid over-interpretation.[19]
Apparatus:
-
A transparent cylinder (e.g., for mice, 20 cm diameter, 30 cm height).[18]
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm).[18][21]
Detailed Protocol:
-
Habituation: Acclimate animals to the testing room for at least 30 minutes.[20]
-
Drug Administration: Administer PMMA or vehicle i.p.
-
Placement: Gently place the mouse into the water-filled cylinder.
-
Testing: The test duration is typically 6 minutes for mice.[18][20] Behavior is often scored during the last 4 minutes of the test.
-
Data Collection: A side-view camera records the session for later manual or automated scoring.
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period to prevent hypothermia.[21]
Data Analysis and Interpretation:
| Parameter | Description | Interpretation of Change with PMMA |
| Duration of Immobility | Time spent floating with only minor movements to keep the head above water. | A decrease may suggest antidepressant-like effects; an increase may suggest pro-depressive effects. |
| Latency to Immobility | Time from the start of the test until the first bout of immobility. | An increase can indicate an antidepressant-like effect. |
| Climbing/Struggling Time | Time spent making active escape-directed movements. | An increase can suggest an antidepressant-like effect. |
Sensorimotor Gating: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Principle and Rationale: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). It is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia.[5] Drugs that disrupt PPI are thought to have psychosis-mimicking properties. PMMA has been shown to dose-dependently decrease PPI, suggesting it may have hallucinogenic or psychosis-inducing effects.[5]
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, an animal holder on a platform, and a speaker to deliver acoustic stimuli.
-
A sensor to detect and quantify the whole-body startle response.
Detailed Protocol:
-
Acclimation: Place the animal in the holder within the chamber for a 2-5 minute acclimation period with background noise (e.g., 70 dB).[22]
-
Habituation: Begin the session with several startle pulses (e.g., 120 dB) to stabilize the startle response.[23]
-
Testing Trials: Present a series of randomized trials:
-
Pulse-alone trials: The strong stimulus (e.g., 120 dB) is presented alone.
-
Prepulse-pulse trials: A weak prepulse (e.g., 73, 76, or 82 dB) precedes the strong pulse by a short interval.[23]
-
No-stimulus trials: Only background noise is present.
-
-
Data Collection: The system automatically records the startle amplitude for each trial type.
Data Analysis and Interpretation:
-
PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) * 100][22]
-
A reduction in %PPI by PMMA indicates a disruption of sensorimotor gating, consistent with hallucinogenic or psychotomimetic effects.[5]
Recognition Memory: Novel Object Recognition (NOR) Test
Principle and Rationale: The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.[24] This test leverages the innate tendency of rodents to explore novelty.[25][26] It is a valuable tool for evaluating the effects of a compound on learning and memory without the need for external reinforcement.[25]
Apparatus:
-
The same open field arena used for locomotor activity testing.
-
Two sets of identical objects that are non-threatening and can be easily cleaned (e.g., small plastic blocks, metal cylinders). The objects should be heavy enough that the animal cannot move them.
Detailed Protocol:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes to acclimate to the environment.[27]
-
Familiarization/Training (Day 2): Place the mouse in the arena containing two identical objects. Allow it to explore for a set period (e.g., 10 minutes).[25][28]
-
Testing (Day 2, after retention interval): After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.[25][28]
-
Data Collection: Record the time spent exploring each object (defined as the nose being within a close proximity, e.g., 2 cm, and pointing toward the object).
Data Analysis and Interpretation:
-
A Discrimination Index (DI) is calculated: DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one, suggesting intact recognition memory.
-
A DI near zero suggests a memory deficit, as the animal explores both objects equally. A PMMA-induced reduction in the DI would indicate cognitive impairment.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive behavioral characterization of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) in rodent models. By systematically assessing its effects on locomotion, anxiety, depressive-like states, sensorimotor gating, and cognition, researchers can build a detailed profile of this compound's neuropharmacological impact. The primary serotonergic mechanism of PMMA suggests that further studies could investigate its interaction with specific serotonin receptor subtypes to dissect the underlying neurobiology of its complex behavioral effects.
References
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69–74. [Link]
-
Morgan, D., & Morgan, D. (1993). Dopamine and serotonin systems in human and rodent brain: effects of age and neurodegenerative disease. Progress in neuro-psychopharmacology & biological psychiatry, 17(1), 1-23. [Link]
-
Drugs.com. (n.d.). PMMA/PMA - Release. [Link]
-
Páleníček, T., Balíková, M., Rohanová, M., Novák, T., Horáček, J., Fujáková, M., & Höschl, C. (2011). Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats. Pharmacology, biochemistry, and behavior, 98(1), 130–139. [Link]
-
Glennon, R. A., Ismaiel, A. E., Martin, B., Poff, D., & Sutton, M. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology, biochemistry, and behavior, 31(1), 9–13. [Link]
-
Pollak Dorocic, I., Fürth, D., Xuan, Y., Johansson, Y., Pozzi, L., Silberberg, G., Carlén, M., & Meletis, K. (2014). Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood. Frontiers in cellular neuroscience, 8, 204. [Link]
-
Cardozo Pinto, D., & Mainen, Z. F. (2024). Dopamine and serotonin work in opposition to shape learning. Nature, 635(8039), 633–640. [Link]
-
Pollak, D., Fernandez, M., Li, Y., & Kiehn, O. (2023). Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism. eLife, 12, e84659. [Link]
-
Daws, L. C., Irvine, R. J., Callaghan, P. D., Toop, N. P., White, J. M., & Bochner, F. (2000). Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. Progress in neuro-psychopharmacology & biological psychiatry, 24(6), 955–977. [Link]
-
Fernandez, M., Li, Y., Pollak Dorocic, I., & Kiehn, O. (2023). Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for Parkinson's disease. eLife, 12, e84659. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
-
Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of psychopharmacology (Oxford, England), 27(9), 771–783. [Link]
-
Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587. [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. [Link]
-
Martín-Marcos, M., Tirado-García, C., Pérez-Caballero, L., & Darbra, S. (2018). Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. Pharmacology, biochemistry, and behavior, 168, 20–26. [Link]
-
Hablitz, L. M., & Par-Due, R. (2022). A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. STAR protocols, 3(3), 101509. [Link]
-
MMPC.org. (2024). Novel Object Recognition test. [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]
-
Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Forced Swim Test for Depression-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 75–80. [Link]
-
JoVE. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. [Link]
-
Palenicek, T., Balikova, M., & Rohanová, M. (2011). Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats. Pharmacology, biochemistry and behavior. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]
-
Iannazzi, C., & Geyer, M. A. (2011). Prepulse inhibition of acoustic startle. Bio-protocol, 1(1), e28. [Link]
-
Steelman, A. J., & Li, J. (2013). Mouse short- and long-term locomotor activity analyzed by video tracking software. Journal of visualized experiments : JoVE, (76), e50465. [Link]
-
Navarro-Francés, C., Nacher, J., & Castillo-Gómez, E. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2792. [Link]
-
Blanckaert, P., Van der Mast, R. C., & De Ruiter, D. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Neurotoxicology and teratology, 82, 106935. [Link]
-
San Diego Instruments. (2021). What is the Locomotor Activity Test?. [Link]
-
Loos, M., & Timmer, M. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in behavioral neuroscience, 16, 866418. [Link]
-
Klárová, T., Hložek, T., Lněničková, K., Štefková, K., Tylš, F., Kuchař, M., Páleníček, T., & Vlčková, K. (2025). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Progress in neuro-psychopharmacology & biological psychiatry, 158, 111162. [Link]
-
Ubukata, K., Koyama, Y., & Nakayama, A. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 49(10), 2539–2553. [Link]
-
Gainetdinov, R. R., & Caron, M. G. (2003). Selective genetic disruption of dopaminergic, serotonergic and noradrenergic neurotransmission: insights into motor, emotional and addictive behaviour. Journal of psychiatry & neuroscience : JPN, 28(4), 256–260. [Link]
-
Popik, P., Kos, T., Sowa-Kucma, M., & Nowak, G. (2018). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Pharmacological reports : PR, 70(5), 903–912. [Link]
-
Di Matteo, V., Di Giovanni, G., Pierucci, M., & Esposito, E. (2008). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. CNS & neurological disorders drug targets, 7(3), 233–253. [Link]
-
Pei, Y., Lee, J., & Reith, M. E. (2017). The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Frontiers in pharmacology, 8, 305. [Link]
-
2-Minute Neuroscience. (2021). 2-Minute Neuroscience: MDMA. [Link]
-
Hawthorn, M., & Doughty, D. G. (1982). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Food and chemical toxicology, 20(6), 757–761. [Link]
-
Tirri, M., Frisoni, P., Schifano, F., & Marti, M. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users?. Psychopharmacology, 237(5), 1473–1484. [Link]
-
Vandeputte, M. M., Krotulski, A. J., Papsun, D., & Logan, B. K. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(11), 3249–3258. [Link]
Sources
- 1. A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PMMA/PMA | Release [release.org.uk]
- 4. Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
- 7. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 10. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. va.gov [va.gov]
- 12. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animal.research.wvu.edu [animal.research.wvu.edu]
- 22. uwo.scholaris.ca [uwo.scholaris.ca]
- 23. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
Protocol for Determining the Binding Affinity of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) at Human Monoamine Transporters
An Application Note for Drug Development Professionals
I. Introduction and Scientific Context
1-(4-methoxyphenyl)-N-methylpropan-1-amine, more commonly known as para-Methoxymethamphetamine (PMMA), is a synthetic compound of the amphetamine class.[1] Its pharmacological significance stems from its potent activity as a serotonin-norepinephrine releasing agent (SNRA) and as a monoamine oxidase A (MAO-A) inhibitor.[1] PMMA has been identified in illicitly sold "ecstasy" tablets, often misrepresented as MDMA, and has been linked to numerous fatal intoxications.[1][2][3] This association underscores the critical need for a precise understanding of its molecular interactions to inform clinical toxicology and drug development efforts.
Unlike classic receptor agonists or antagonists that bind to postsynaptic receptors, the primary mechanism of action for compounds like PMMA involves interaction with presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] PMMA functions by binding to these transporters and inducing a reversal of their normal function, causing the release of neurotransmitters from the presynaptic terminal into the synapse.[5] While PMMA exhibits low affinity for postsynaptic serotonin receptors like 5-HT1A and 5-HT2A, its interaction with monoamine transporters is central to its psychoactive and toxic effects.[1][6]
This application note provides a detailed protocol for a competitive radioligand binding assay, a gold-standard method to quantify the binding affinity (expressed as the inhibitor constant, Kᵢ) of PMMA at the human serotonin, norepinephrine, and dopamine transporters.[7] This protocol is designed for researchers in pharmacology, toxicology, and drug development to precisely characterize one of the initial and critical molecular events in PMMA's mechanism of action.
II. Pharmacological Profile of PMMA
A foundational understanding of PMMA's activity is essential for contextualizing the binding assay results. Its effects are primarily driven by its ability to induce monoamine release. The potency for this action varies between its stereoisomers and the specific monoamine transporter.
| Compound | Serotonin (5-HT) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |
| (S)-PMMA | 41 | 147 | 1,000 |
| (R)-PMMA | 134 | >14,000 | 1,600 |
| Table 1: Monoamine releasing activity of PMMA enantiomers in rat brain synaptosomes. The half-maximal effective concentration (EC₅₀) indicates the potency of the compound to induce neurotransmitter release. Lower values signify higher potency. Data sourced from Wikipedia.[1] |
In addition to its role as a releasing agent, PMMA also inhibits MAO-A with a half-maximal inhibitory concentration (IC₅₀) of 1,700 nM.[1] This dual action—releasing serotonin while simultaneously preventing its breakdown—can lead to dangerously high synaptic serotonin levels, a condition known as serotonin syndrome, which is believed to contribute significantly to its toxicity.[1][4]
III. Principle of the Competitive Radioligand Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," in this case, PMMA) to displace a specific, high-affinity radiolabeled ligand from its target receptor or transporter. The assay is performed by incubating a fixed concentration of the radioligand and biological material (e.g., cell membranes expressing the target transporter) with a range of concentrations of the test compound.[7][8]
As the concentration of PMMA increases, it competes for binding sites, displacing the radioligand and reducing the measured radioactivity. This relationship is plotted to generate a competition curve, from which the IC₅₀ (the concentration of PMMA that displaces 50% of the radioligand) is determined.[7] The IC₅₀ is then used to calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of the compound's binding affinity.[8]
Figure 1: Conceptual diagram of competitive binding at a monoamine transporter.
IV. Detailed Experimental Protocol
This protocol outlines the steps for determining the Kᵢ of PMMA at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
A. Materials and Reagents
| Component | Description | Recommended Source/Example |
| Biological Source | Cell membranes from HEK293 cells stably expressing hSERT, hNET, or hDAT. | Commercially available (e.g., PerkinElmer, Millipore) or prepared in-house. |
| Test Compound | 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) | Cayman Chemical, Sigma-Aldrich.[2] |
| hSERT Radioligand | [³H]-Citalopram or [³H]-Paroxetine (Kᴅ ~0.5-2 nM) | PerkinElmer |
| hNET Radioligand | [³H]-Nisoxetine (Kᴅ ~1-5 nM) | PerkinElmer |
| hDAT Radioligand | [³H]-WIN 35,428 (Kᴅ ~5-15 nM) | PerkinElmer |
| Non-Specific Ligands | Potent, selective inhibitors for each transporter. | hSERT: S-Citalopram (10 µM); hNET: Desipramine (10 µM); hDAT: GBR 12909 (10 µM).[9] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Prepare from molecular biology grade reagents. |
| Wash Buffer | Ice-cold Assay Buffer | |
| Filtration Plates | 96-well glass fiber filter plates (e.g., GF/B or GF/C) | Whatman, Millipore |
| Collection Plates | 96-well shallow plates | |
| Scintillation Cocktail | Liquid scintillation fluid compatible with solid filters. | PerkinElmer (MicroScint™-20) |
| Equipment | Cell Harvester, Microplate Scintillation Counter | PerkinElmer, Wallac |
B. Step-by-Step Methodology
1. Membrane Preparation (If not using commercial pre-made membranes):
-
Culture HEK293 cells expressing the transporter of interest to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).[8]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and debris.[8]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[8]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[8] Aliquot and store at -80°C.
2. Assay Plate Setup:
-
Prepare serial dilutions of PMMA in assay buffer. A 10-point curve ranging from 1 nM to 100 µM is recommended to span the expected affinity range.
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[8]
-
Add reagents to each well in the following order:
-
150 µL of diluted membrane preparation (typically 5-20 µg protein/well).[8]
-
50 µL of assay buffer (for Total Binding), non-specific ligand (for Non-Specific Binding), or PMMA dilution.
-
50 µL of the appropriate [³H]-radioligand, diluted in assay buffer to a final concentration near its Kᴅ value.[8][9]
-
3. Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature (or other optimized temperature) with gentle agitation.[8] This step allows the binding reaction to reach equilibrium.
4. Filtration:
-
Pre-soak the glass fiber filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]
-
Stop the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.[8] This crucial step separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove all unbound radioactivity.[8]
5. Measurement of Radioactivity:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[8]
-
Add ~50 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 1 hour.
-
Measure the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Figure 2: Step-by-step experimental workflow for the PMMA receptor binding assay.
V. Data Analysis and Interpretation
1. Calculation of Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Calculate the percent specific binding at each PMMA concentration relative to the control (wells with no PMMA). % Specific Binding = (Specific Binding at [PMMA] / Specific Binding of Control) * 100
2. Determination of IC₅₀:
-
Plot the % Specific Binding against the log[PMMA].
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value.
3. Calculation of Kᵢ (Cheng-Prusoff Equation):
-
The Kᵢ value is calculated from the IC₅₀ to account for the concentration and affinity of the radioligand used in the assay. This provides a true measure of the test compound's affinity.
-
Kᵢ = IC₅₀ / (1 + ([L] / Kᴅ))
-
IC₅₀: The experimentally determined concentration of PMMA that inhibits 50% of specific binding.
-
[L]: The molar concentration of the radioligand used in the assay.
-
Kᴅ: The dissociation constant of the radioligand for the transporter (must be determined independently via saturation binding assays or obtained from literature for the specific batch of radioligand).[7][8]
-
4. Interpreting the Results:
-
The Kᵢ value represents the concentration of PMMA required to occupy 50% of the available transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
-
By performing this assay for hSERT, hNET, and hDAT, a selectivity profile for PMMA can be established. Based on its known functional activity as a potent serotonin and norepinephrine releaser, it is expected that PMMA will display the highest affinity (lowest Kᵢ) for hSERT and hNET, and a weaker affinity for hDAT.[1]
VI. References
-
para-Methoxymethamphetamine - Wikipedia. Wikipedia. [Link]
-
para-Methoxyamphetamine - Wikipedia. Wikipedia. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
PMMA/PMA - Release. Drugs and Me. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Stimulus properties of PMMA: effect of optical isomers and conformational restriction. PubMed. [Link]
-
Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. PubMed Central. [Link]
-
Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. ScienceDirect. [Link]
-
Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PubMed Central. [Link]
-
Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry. PubMed. [Link]
-
Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. PubMed. [Link]
Sources
- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PMMA/PMA | Release [release.org.uk]
- 5. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Document ID: TSC-2026-01-A4M Version: 1.0 Last Updated: January 17, 2026
Introduction
This technical guide addresses common challenges encountered during the synthesis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, a crucial intermediate in various research and development applications. The predominant synthetic route is the reductive amination of 4-methoxypropiophenone with methylamine. While theoretically straightforward, this reaction is often plagued by issues leading to low yields. This document provides a structured, question-and-answer-based approach to troubleshoot these problems, grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) - Quick Guide
-
Q1: My overall yield is very low, where should I start looking for the problem?
-
A: Start by verifying the purity of your starting materials, especially the 4-methoxypropiophenone. Then, scrutinize the pH of your imine formation step and ensure you are effectively removing water. Finally, evaluate your choice and handling of the reducing agent.
-
-
Q2: I see a significant amount of unreacted ketone in my post-reaction analysis. What's wrong?
-
A: This points to inefficient imine formation. The most common culprits are incorrect pH, insufficient reaction time for imine formation before adding the reducing agent, or the presence of excess water which pushes the equilibrium back towards the starting materials.
-
-
Q3: My main byproduct is the alcohol, 1-(4-methoxyphenyl)propan-1-ol. How do I prevent this?
-
A: This occurs when your reducing agent reduces the starting ketone before it can form the imine. This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) without allowing sufficient time for the imine to form first[1][2]. Consider switching to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the protonated imine (iminium ion) over the ketone[1].
-
-
Q4: I seem to be forming a tertiary amine as a byproduct. How can this happen and how is it avoided?
-
A: Over-alkylation can occur if the newly formed secondary amine product reacts with another molecule of the ketone starting material. This is more likely if there is a large excess of the ketone or if the reaction is run for an extended period after the primary amine has been consumed[3][4]. Using a slight excess of methylamine and monitoring the reaction progress closely can mitigate this.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing the cause of low yield.
Caption: A step-by-step decision tree for troubleshooting low yield.
In-Depth Troubleshooting Guide
Part 1: Starting Materials and Reagents
Q: How critical is the purity of the 4-methoxypropiophenone starting material?
A: It is absolutely critical. Impurities in the ketone can directly inhibit the reaction or lead to difficult-to-separate byproducts.
-
Causality: Aldehydic impurities, often present from the oxidation of related compounds, can be more reactive than the ketone and consume the amine and reducing agent, leading to a complex mixture of side products. Other structurally similar ketones will also react, leading to contamination of the final product.
-
Troubleshooting Protocol:
-
Analysis: Run a Gas Chromatography (GC) or ¹H NMR spectrum of your starting ketone.
-
Purity Standard: Aim for a purity of >98%.
-
Purification: If impurities are detected, consider purification by vacuum distillation or recrystallization.
-
Q: My methylamine is an aqueous solution. Could this be the problem?
A: Yes, while convenient, aqueous methylamine introduces a significant amount of water, which can hinder imine formation.
-
Causality: Imine formation is a reversible condensation reaction that produces water. According to Le Châtelier's principle, adding water to the system will shift the equilibrium away from the imine and back towards the starting ketone and amine, thus lowering the concentration of the intermediate that gets reduced.
-
Solution:
-
Use Anhydrous Source: If possible, use methylamine gas or a solution in an organic solvent like ethanol or THF.
-
Use a Dehydrating Agent: If you must use an aqueous solution, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help sequester the water. Alternatively, a Dean-Stark apparatus can be used for azeotropic removal of water with a suitable solvent like toluene.
-
Part 2: Reaction Conditions - Imine Formation & Reduction
Q: What is the optimal pH for the imine formation, and why does it matter so much?
A: The optimal pH for imine formation is mildly acidic, typically between 4.5 and 6.
-
Mechanistic Explanation: The reaction requires the carbonyl oxygen to be protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low (too acidic), the amine nucleophile itself will be protonated to form a non-nucleophilic ammonium salt, shutting down the reaction[1]. This narrow pH window is crucial for maximizing the rate of imine formation.
Caption: The two-stage process of reductive amination.
Q: I added my NaBH₄ at the same time as my ketone and amine and got a very low yield. What happened?
A: You created a competitive reaction where the NaBH₄ reduced the starting ketone to an alcohol faster than the imine could form.
-
Causality: Sodium borohydride (NaBH₄) is capable of reducing both ketones and imines[2]. Since the ketone is present in high concentration from the start, while the imine concentration must build up over time, the reduction of the ketone is often the dominant pathway if all reagents are mixed at once.
-
Recommended Protocol (Stepwise Method):
-
Dissolve the 4-methoxypropiophenone and methylamine in a suitable solvent (e.g., methanol, ethanol).
-
If necessary, adjust the pH to ~5 with a mild acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the ketone.
-
Once imine formation is substantial, cool the reaction to 0°C and add the sodium borohydride portion-wise, keeping the temperature low.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Q: Which reducing agent is best for this synthesis?
A: The choice depends on your specific setup, but a milder, more selective reagent often gives higher yields and a cleaner reaction profile.
| Reducing Agent | Pros | Cons | Recommended Use Case |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, requiring careful stepwise addition[1][5]. | Best for stepwise procedures where imine is pre-formed. Less ideal for one-pot reactions. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over ketones. Tolerant of mildly acidic (protic) conditions[1][2]. | Toxic (cyanide source), requires careful handling and waste disposal. | Excellent for one-pot reactions where all reagents are mixed together under optimized pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective like NaBH₃CN but non-toxic. Effective in aprotic solvents (DCE, THF)[2]. | More expensive, moisture-sensitive. | A safer alternative to NaBH₃CN for one-pot reactions, especially in aprotic solvents. |
Part 3: Side Reactions and Byproducts
Q: My product is clean, but the yield is still only around 50-60%. Where could the rest of my material be going?
A: If not accounted for by the common byproducts (alcohol, unreacted ketone), you may be losing material during the work-up and purification stages.
-
Work-up Issues: The product is a basic amine. During aqueous work-up, it's crucial to ensure the aqueous layer is sufficiently basic (pH > 10-11) before extraction with an organic solvent. If the pH is neutral or acidic, the amine will exist as its protonated salt, which is water-soluble and will not be extracted, leading to significant yield loss.
-
Purification Issues: The product is a relatively volatile liquid. Significant material can be lost during solvent removal under high vacuum, especially if heated. Purification by distillation must be done carefully under reduced pressure to avoid decomposition.
Caption: Competing reaction pathways that can lower the yield of the target amine.
Optimized Experimental Protocol
This protocol utilizes a one-pot approach with a selective reducing agent to minimize side reactions.
Materials:
-
4-Methoxypropiophenone (1.0 eq)
-
Methylamine (1.2 eq, as a 40% solution in H₂O or 2M in THF/EtOH)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Acetic Acid
-
Dichloromethane (DCM)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxypropiophenone (1.0 eq) and methanol (approx. 5 mL per 1 g of ketone).
-
Add the methylamine solution (1.2 eq) to the flask.
-
Slowly add glacial acetic acid dropwise while stirring until the pH of the solution is between 5 and 6 (check with pH paper).
-
Stir the mixture for 30 minutes at room temperature.
-
In a separate beaker, dissolve the sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Add the NaBH₃CN solution dropwise to the reaction flask over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS until the imine intermediate is consumed.
-
Work-up: a. Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases and the pH is acidic (~2). b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add water and wash the aqueous layer with DCM (2 x 20 mL) to remove any unreacted ketone or neutral byproducts. Discard the organic layers. d. Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >11. e. Extract the aqueous layer with DCM (3 x 50 mL). f. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting oil by vacuum distillation to obtain the final product.
References
-
Wikipedia. Methedrone. Although a different molecule, the synthesis principles discussed are relevant to substituted cathinones and their amine derivatives.[Link]
-
Drug Testing and Analysis. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Provides examples of synthetic routes for related compounds.[Link]
-
Wikipedia. Mephedrone. Details synthetic methods for analogous structures.[Link]
-
Forensic Science International. Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4′-methylmethcathinone (mephedrone): A new “legal high”. Describes detailed synthetic procedures for similar chemical structures.[Link]
-
ResearchGate. Synthesis, full chemical characterisation and development of validated methods for the quantification of (+/-)-4 '-methylmethcathinone (mephedrone): A new "legal high". Request PDF for detailed synthetic insights.[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. An excellent resource explaining the mechanism, pH dependence, and choice of reducing agents.[Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). A collection of literature procedures and reagents for reductive amination.[Link]
- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
ResearchGate. Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? A practical discussion on the challenges and optimization of using NaBH₄ for imine reduction.[Link]
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Discusses byproducts in similar reductive amination syntheses.[Link]
-
ACS Green Chemistry Institute. Reductive Amination. A guide that discusses green chemistry principles, including avoiding over-alkylation.[Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. A concise summary of common reducing agents and their typical reaction conditions.[Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Provides optimization tables for various reductive amination conditions.[Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Example of imine (Schiff base) synthesis involving a methoxyphenyl amine derivative.[Link]
-
Reddit. Reduction of imine : r/Chempros. A forum discussion offering practical, real-world advice on imine reductions.[Link]
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Discusses methods for improving NaBH₄ reductions.[Link]
-
Reddit. I don't understand what Is the problem : r/Chempros. A discussion on unexpected side products (tertiary amine) in reductive amination.[Link]
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. A reliable procedure for synthesizing a related secondary amine.[Link]
-
ResearchGate. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Research paper detailing a reductive amination procedure.[Link]
-
ResearchGate. The reaction scheme in the reductive amination of propiophenone with... Provides a reaction scheme for a closely related transformation.[Link]
-
ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Information on the reactivity of related methoxyphenyl amines.[Link]
-
PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Chemical data for a related ketone.[Link]
-
PubChem. 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. Chemical data for a related amine.[Link]
-
PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. Chemical data for a related amine.[Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Review on achieving selectivity and avoiding byproducts.[Link]
-
PubChem. 1-(4-methoxyphenyl)propan-1-amine. Chemical data for a related primary amine.[Link]
Sources
Technical Support Center: Optimizing Chiral Separation of PMMA Enantiomers
Welcome to the technical support center for the chiral separation of Poly(Methyl Methacrylate) (PMMA) enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the helical enantiomers of PMMA. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your method development and troubleshooting processes.
The chirality of PMMA does not arise from a stereogenic carbon in the monomer unit, but rather from the stable, one-handed helical conformation of the polymer backbone, which is particularly prominent in stereoregular (isotactic or syndiotactic) PMMA. This results in right-handed (P-helical) and left-handed (M-helical) enantiomers. Separating these macromolecular enantiomers is a significant challenge due to their large size, potential for broad molecular weight distribution, and complex interactions with chiral stationary phases.
This guide provides foundational knowledge, step-by-step protocols for getting started, and robust troubleshooting advice to help you achieve optimal resolution.
Frequently Asked Questions (FAQs)
Q1: What makes PMMA chiral and why is its separation important?
A1: The chirality of stereoregular PMMA stems from its ability to form a stable helical secondary structure. Isotactic and syndiotactic PMMA can adopt either a right-handed (P) or left-handed (M) helix. These two helical forms are non-superimposable mirror images, making them enantiomers. The separation of these enantiomers is crucial for applications in chiral technologies, such as their use as chiral stationary phases (CSPs) for separating other racemic compounds, in the development of chiroptical materials, and in enantioselective catalysis. The pioneering work of Dr. Yoshio Okamoto demonstrated that one-handed helical polymers, like poly(triphenylmethyl methacrylate), exhibit high chiral recognition capabilities.[1]
Q2: What are the primary analytical techniques for separating PMMA enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for the chiral separation of helical polymers.[2][3] Both methods rely on a chiral stationary phase (CSP) that interacts differently with the P- and M-helical enantiomers, leading to different retention times and thus, separation. SFC is often considered a "greener" and faster alternative to normal-phase HPLC.[3]
Q3: How do I select an appropriate chiral stationary phase (CSP) for PMMA separation?
A3: The selection of the CSP is the most critical factor in chiral separations. For helical polymers, polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, are the most successful.[4] These CSPs, such as those in the CHIRALPAK® and CHIRALCEL® series, have a helical groove structure themselves, which is highly effective for resolving other helical molecules.[4][5] Given the structural similarity, a logical starting point would be columns known for broad applicability in separating complex chiral molecules, such as CHIRALPAK® IA, IB, or IC.
Q4: What is the role of PMMA tacticity in chiral separation?
A4: Tacticity, the stereochemical arrangement of the monomer units, is fundamental to the formation of a stable helical structure. Isotactic and syndiotactic PMMA are more likely to form ordered, stable helices compared to atactic PMMA, which is amorphous. Therefore, successful chiral separation is generally only achievable for stereoregular PMMA. The properties of PMMA, including its interactions with surfaces and other molecules, are significantly influenced by its tacticity.[6]
Experimental Protocols & Method Development
The direct chiral separation of PMMA enantiomers is not a routine application, and as such, a universal method does not exist. The following protocol is a rationally designed starting point for method development, based on established principles for separating other helical polymers and chiral macromolecules.
Diagram: Chiral HPLC Method Development Workflow
Sources
- 1. japan-acad.go.jp [japan-acad.go.jp]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Confinement-induced chirality in phase-separated achiral polymer solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in MS Analysis of Amphetamine Analogues
Welcome to the technical support center for the mass spectrometric analysis of amphetamine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge that can significantly impact the accuracy, sensitivity, and reproducibility of your results.[1][2][3] Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding Ion Suppression: The Core Challenge
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal for your amphetamine analogues, potentially causing inaccurate quantification, reduced sensitivity, and even false-negative results.[4] The complex nature of biological matrices, such as urine, blood, and plasma, makes them particularly prone to causing ion suppression due to the presence of endogenous components like salts, proteins, and phospholipids.[3][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amphetamine analogue signal is significantly lower than expected, or I'm observing poor reproducibility. How can I determine if ion suppression is the cause?
A1: Identifying Ion Suppression
The first step in troubleshooting is to confirm that ion suppression is indeed the culprit. A widely accepted method for this is the post-column infusion experiment .[3][6]
Causality: This technique allows you to visualize the regions in your chromatogram where ion suppression is occurring. By infusing a constant flow of your amphetamine analogue standard directly into the MS detector, you establish a stable baseline signal. When a blank matrix sample is injected onto the LC column, any dip in this baseline corresponds to a region where co-eluting matrix components are suppressing the analyte's signal.[6]
-
System Setup:
-
Prepare a solution of your amphetamine analogue at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump to a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the standard solution and allow the MS signal to stabilize, creating a consistent baseline.
-
Inject a blank, extracted sample matrix (e.g., urine, plasma) that does not contain the analyte.
-
Monitor the signal of your amphetamine analogue. A drop in the baseline indicates a zone of ion suppression.[6]
-
Q2: I've confirmed ion suppression is affecting my analysis. What is the most effective first step to mitigate it?
A2: Optimizing Sample Preparation
Improving your sample cleanup is often the most impactful strategy to combat ion suppression.[7][8] The goal is to remove as many interfering matrix components as possible before the sample is introduced to the LC-MS system.
Causality: By reducing the complexity of the sample matrix, you minimize the number of co-eluting compounds that can compete with your amphetamine analogues for ionization.[1]
Caption: A workflow diagram illustrating various sample preparation techniques to reduce matrix effects before LC-MS/MS analysis.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove other interferences like phospholipids.[8] | High-throughput screening, initial cleanup. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[1] | Can be highly selective by adjusting pH and solvent polarity.[8] | Can be labor-intensive and use large volumes of organic solvents. | Cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | Highly selective and provides significant sample concentration. | Method development can be more complex and time-consuming. | Achieving very low detection limits and high cleanliness. |
| Phospholipid Removal (PLR) | Specific removal of phospholipids, a major cause of ion suppression in plasma and serum.[9][10] | Targets a key source of ion suppression directly.[9] | Adds an extra step and cost to the workflow. | Analysis in plasma or serum where phospholipids are abundant. |
This protocol is a general guideline and should be optimized for your specific analogues and matrix.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of pre-treated urine sample (e.g., diluted with buffer).
-
Washing: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove hydrophobic interferences.
-
Elution: Elute the amphetamine analogues with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Q3: My sample preparation is optimized, but I still see ion suppression. What's the next step?
A3: Chromatographic Separation and Mobile Phase Modification
If interferences persist after cleanup, the next strategy is to chromatographically separate them from your analyte of interest.[1]
Causality: By ensuring that the amphetamine analogue and the interfering matrix components elute from the LC column at different times, you prevent them from being in the ion source simultaneously, thus avoiding competition for ionization.[2]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and any interfering peaks.
-
Column Chemistry: Consider a different column stationary phase (e.g., C18, phenyl-hexyl) that may offer different selectivity for your analyte and the matrix components.
-
Mobile Phase Additives: The choice of mobile phase additive can influence both chromatography and ionization efficiency.
-
Formic acid is a common choice for positive mode electrospray ionization (ESI) as it aids in protonation.[4]
-
Avoid non-volatile buffers and ion-pairing agents like trifluoroacetic acid (TFA), which can cause significant ion suppression.[4]
-
In some cases, small amounts of chelating agents like EDTA or citric acid can be added to the mobile phase to reduce metal-ion mediated adsorption of analytes, which can improve peak shape and reduce tailing.[11][12]
-
Q4: How can I compensate for ion suppression that I cannot completely eliminate?
A4: The Use of Stable Isotope-Labeled Internal Standards (SIL-IS)
When ion suppression cannot be fully eliminated, the use of a SIL-IS is the gold standard for accurate and precise quantification.[1][13]
Causality: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[13] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[1][14] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signals remains constant even if both are suppressed.[1] This allows for reliable quantification.
-
Purity: Ensure the SIL-IS is of high isotopic purity to avoid any contribution to the analyte signal.[13]
-
Co-elution: Ideally, the SIL-IS should co-elute perfectly with the analyte. ¹³C-labeled standards often exhibit better co-elution than deuterium (²H)-labeled standards, which can sometimes show slight chromatographic shifts.[14][15]
-
Addition Point: The SIL-IS should be added to the sample as early as possible in the sample preparation workflow to account for any analyte loss during extraction steps.[15]
Caption: A flowchart outlining the logical progression of strategies to mitigate ion suppression in MS analysis.
Concluding Remarks
Minimizing ion suppression in the MS analysis of amphetamine analogues is a multi-faceted challenge that requires a systematic approach. By understanding the causes of ion suppression and methodically applying the troubleshooting steps outlined in this guide—from robust sample preparation and chromatographic optimization to the judicious use of stable isotope-labeled internal standards—researchers can significantly enhance the quality and reliability of their data.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. Retrieved from [Link]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
- Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 20(1), 24-28.
- Dioumaeva, I., & Hughes, J. M. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies, Inc.
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020, October 21). Restek.
- Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. (n.d.). Spark Holland.
- Dass, C. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(10).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
-
Tabatabaei, M., & Firozbakht, F. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 52(6), 1339-1355. Retrieved from [Link]
- Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8.
-
Berg, T., Strand, D. H., & Øiestad, E. L. (2013). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 927, 173-180. Retrieved from [Link]
- Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. (2006, August 6). ResearchGate.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.
-
Birdsall, R. E., Kellett, J., Yu, Y. Q., & Chen, W. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. Retrieved from [Link]
- All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions.
-
Hendrickson, H. P., Milesi-Hallé, A., Laurenzana, E. M., & Owens, S. M. (2004). Development of a liquid chromatography-tandem mass spectrometric method for the determination of methamphetamine and amphetamine using small volumes of rat serum. Journal of Chromatography B, 806(2), 81-87. Retrieved from [Link]
- LC-MS/MS in forensic toxicology: what about matrix effects?. (n.d.). ResearchGate.
- Sample Preparation: Techniques. (n.d.). Phenomenex.
- 13C-Labeled Internal Standards for LC-MS/MS Analysis. (n.d.). Chiron.no.
- Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC Europe.
- Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. (n.d.). Request PDF - ResearchGate.
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved from [Link]
- Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (n.d.). Request PDF - ResearchGate.
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
- LC-MS Method Development and Optimization for Small Drug Analysis in Urine. (2023, May 31). Preprints.
-
Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. (2012, October 18). PubMed. Retrieved from [Link]
- HybridSPE® Phospholipid Removal Technology for Biological Matrices. (n.d.). Sigma-Aldrich.
- Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (n.d.). PubMed.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018, May 23). Chromatography Today.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lctsbible.com [lctsbible.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiron.no [chiron.no]
addressing peak tailing in chromatography of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Technical Support Center: Chromatography of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Welcome to the technical support center for the chromatographic analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on addressing peak tailing. By understanding the underlying chemical principles, you can develop robust and reliable analytical methods.
Understanding the Challenge: The Amine Group and Peak Tailing
The compound 1-(4-methoxyphenyl)-N-methylpropan-1-amine possesses a secondary amine group, which is basic in nature. This functional group is the primary reason for the common chromatographic problem of peak tailing, especially in reversed-phase high-performance liquid chromatography (HPLC).[1][2] Peak tailing is a significant issue as it can compromise resolution, reduce quantification accuracy, and affect the overall reliability of the analytical method.[2][3]
The root cause of peak tailing for basic compounds like this amine is often due to secondary interactions with the stationary phase.[1][4][5] In silica-based columns, the surface contains residual silanol groups (Si-OH) which are weakly acidic.[2] At mobile phase pH levels above 3, these silanol groups can become ionized (deprotonated) to form negatively charged silanolates (Si-O-).[1][4][6] The protonated, positively charged amine analyte can then interact with these negatively charged sites through a strong ion-exchange mechanism, leading to a secondary retention mechanism.[1][2][6] This "stick and release" interaction is slower than the primary hydrophobic retention, causing the peak to tail.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you may encounter.
Q1: Why is the peak for my 1-(4-methoxyphenyl)-N-methylpropan-1-amine tailing, and how can I fix it?
A1: The most probable cause is the interaction between the basic amine group of your analyte and acidic residual silanol groups on the HPLC column's silica surface. [1][2][3][5] This secondary interaction leads to a distorted peak shape. Here’s a systematic approach to address this:
1. Mobile Phase pH Adjustment:
-
Explanation: The ionization state of both your analyte and the silanol groups is pH-dependent.[7] By lowering the mobile phase pH (typically to ≤ 3), the silanol groups become fully protonated (neutral), minimizing the unwanted ionic interactions that cause tailing.[1][3][6]
-
Protocol: Prepare your aqueous mobile phase with an acidic modifier. Common choices include:
-
0.1% Formic Acid: A good starting point for LC-MS compatibility.
-
0.1% Trifluoroacetic Acid (TFA): Very effective at reducing tailing by acting as an ion-pairing agent and lowering the pH to around 2.[6][8] However, TFA can cause ion suppression in mass spectrometry.[9][10]
-
Phosphate Buffer (10-20 mM, pH 2.5): Excellent for UV-based detection, providing good buffering capacity.[11]
-
2. Use of Mobile Phase Additives (Competing Bases):
-
Explanation: Adding a small concentration of another basic compound, often referred to as a "silanol suppressor," can help.[11] These additives, like triethylamine (TEA), will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[3][11][12]
-
Caution: This approach is generally considered an older technique and can lead to shorter column lifetimes.[11][13] Modern, high-purity columns often perform better with pH adjustment alone.
3. Column Selection:
-
Explanation: Modern HPLC columns are designed to minimize peak tailing for basic compounds.[3]
-
End-Capped Columns: After the primary stationary phase (like C18) is bonded to the silica, a process called "end-capping" is used to react many of the remaining silanol groups with a small silylating agent.[1][14][15] This reduces the number of active sites available for secondary interactions.[14]
-
High-Purity Silica (Type B): Columns packed with modern, high-purity Type B silica have a lower metal content and fewer acidic silanol groups compared to older Type A silica, resulting in significantly improved peak shapes for basic compounds.[3]
-
Hybrid Stationary Phases: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[3][13]
-
| Troubleshooting Strategy | Mechanism of Action | Considerations |
| Low pH Mobile Phase (e.g., 0.1% Formic Acid) | Protonates silanol groups, minimizing ionic interactions.[1][6] | Highly effective and compatible with MS. |
| Competing Base Additive (e.g., Triethylamine) | Competitively binds to active silanol sites.[11][12] | Can shorten column life; less common with modern columns.[11][13] |
| Use of End-Capped, High-Purity Silica Columns | Reduces the number of available silanol groups.[1][14] | The most effective long-term solution for amine analysis.[2] |
Q2: I've adjusted the mobile phase pH, but I'm still seeing some peak tailing. What else could be the cause?
A2: If mobile phase optimization isn't completely solving the issue, consider these other potential causes:
1. Column Overload:
-
Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[5][16][17]
-
Troubleshooting:
-
Reduce the concentration of your sample and reinject.
-
If you need to inject a higher concentration, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[17]
-
2. Extra-Column Volume (Dead Volume):
-
Explanation: Excessive volume in the flow path between the injector and the detector can cause peak broadening and tailing.[12] This can be due to:
-
Using tubing with an unnecessarily large internal diameter.
-
Poorly made connections (e.g., a gap between the tubing and the column fitting).
-
A void or channel in the column bed itself.[12]
-
-
Troubleshooting:
-
Ensure all tubing is of the appropriate internal diameter for your system (e.g., 0.125 mm for UHPLC).
-
Check all fittings to ensure they are properly seated and not creating any gaps.
-
If a column void is suspected, try reversing the column and flushing it at a low flow rate. If the problem persists, the column may need to be replaced.
-
3. Metal Contamination:
-
Explanation: Trace metals in the silica matrix or from stainless-steel components of the HPLC system can act as active sites, interacting with your analyte and causing tailing.[3][5] Modern columns are generally manufactured to be metal-free, but contamination can occur from the system itself.[3]
-
Troubleshooting:
-
Consider using a column with a PEEK or other bio-inert lining.
-
Passivating the HPLC system with a strong acid (e.g., nitric acid) can sometimes help, but this should be done with extreme caution and according to the manufacturer's guidelines.
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Symmetrical Peaks
This protocol outlines a systematic approach to optimize the mobile phase for the analysis of 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
-
Initial Conditions:
-
Column: A modern, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL of a 10 µg/mL solution.
-
-
Evaluation and Adjustment:
-
Evaluate the peak shape (asymmetry factor). A USP tailing factor between 0.9 and 1.2 is considered ideal.[4]
-
If tailing is still observed, consider increasing the acid concentration slightly or switching to a different modifier like TFA (if not using MS detection).
-
Optimize the gradient to ensure good resolution from any impurities.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and resolve peak tailing for 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
Caption: Troubleshooting workflow for peak tailing.
The Chemical Interaction Leading to Peak Tailing
This diagram illustrates the unwanted secondary interaction between the protonated amine analyte and a deprotonated silanol group on the stationary phase surface.
Caption: Analyte-silanol ionic interaction.
References
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
ResearchGate. (2023). 29 questions with answers in TRIFLUOROACETIC ACID | Science topic. ResearchGate. [Link]
-
Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
-
Restek Corporation. (2018). All of My Peaks are Tailing! What Should I Do? Restek Chromablography. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Phenomenex. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
MicroSolv Technology Corporation. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. MicroSolv FAQ. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. support.waters.com [support.waters.com]
- 7. moravek.com [moravek.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Enhancing Sensitivity for PMMA Biomarker Detection in Urine
<content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN-US>
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Right Molecule for PMMA Exposure
When assessing exposure to Polymethyl Methacrylate (PMMA), a biocompatible polymer widely used in medical devices and dentistry, it is crucial to understand that the polymer itself is not excreted in urine.[1][2][3] Instead, biological monitoring focuses on the detection of its monomer, Methyl Methacrylate (MMA) , and its metabolites. The body can process MMA, leading to the urinary excretion of metabolites that serve as sensitive biomarkers of exposure.[4] This guide provides in-depth technical support for enhancing the detection sensitivity of these critical biomarkers in urine samples.
Frequently Asked Questions (FAQs)
Q1: Why can't I detect the PMMA polymer directly in a urine sample?
Polymethyl Methacrylate (PMMA) is a large, solid, and biologically inert polymer.[1][2] Due to its size and chemical stability, it is not metabolized or absorbed in a way that would lead to its excretion in urine. Cellular uptake of PMMA particles has been observed in vitro, but this does not translate to systemic clearance via the kidneys.[3] Therefore, analytical methods must target smaller, excretable molecules derived from it, such as the MMA monomer.[5][6]
Q2: What is the primary analyte I should be targeting in urine to measure PMMA exposure?
The primary target is the methyl methacrylate (MMA) monomer and its metabolites.[4] MMA can be hydrolyzed in the body, and its metabolic products are excreted in the urine.[4] Some studies have also used methanol, a hydrolysis product of MMA, as a urinary biomarker.[7] For high specificity and sensitivity, direct measurement of MMA is often preferred.
Q3: What is the most sensitive analytical technique for MMA detection in urine?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for MMA analysis.[8][9]
-
GC-MS is a robust and often-used "gold standard" method that provides excellent specificity.[9][10] However, it can be laborious, may require derivatization to make the analyte volatile, and typically requires larger sample volumes.[8][10][11]
-
LC-MS/MS generally offers higher sensitivity, requires less sample preparation (often avoiding derivatization), and is better suited for high-throughput analysis.[12][13] Its enhanced sensitivity is particularly valuable for detecting trace amounts of analytes.[13]
For most applications requiring the highest sensitivity, LC-MS/MS is the preferred method .[8][13]
Q4: What are "matrix effects" and how do they impact my urine analysis?
Matrix effects occur when other components in the urine sample (salts, urea, pigments, creatinine, etc.) interfere with the ionization of the target analyte (MMA) in the mass spectrometer source.[14][15] This can lead to either ion suppression (a weaker signal) or ion enhancement (a stronger, less reliable signal), both of which severely compromise the accuracy and sensitivity of your results.[14] Urine is a complex matrix, and the composition can vary significantly between individuals, making matrix effects a critical challenge to overcome.[16][17]
Troubleshooting Guide: Enhancing Assay Sensitivity
This section addresses common problems that reduce the sensitivity of MMA detection in urine and provides actionable solutions.
Problem 1: Low or No Signal Detected for MMA
Possible Cause A: Suboptimal Sample Preparation and Extraction The complex nature of urine requires a robust cleanup procedure to isolate MMA and remove interfering substances. A simple "dilute-and-shoot" method, while fast, often results in poor sensitivity due to significant matrix effects.[18]
Solutions:
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up urine samples and concentrating the analyte. It provides superior recovery and cleaner extracts compared to simpler methods like liquid-liquid extraction (LLE).[10]
-
Optimize SPE Sorbent and Solvents: Select an SPE cartridge chemistry appropriate for the polarity of MMA. Systematically optimize the wash and elution solvent compositions to maximize MMA recovery while minimizing the co-extraction of interfering matrix components.
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses an inert diatomaceous earth support. It offers high analyte recovery and is easily automated for higher throughput.[19]
Possible Cause B: Significant Matrix Effects (Ion Suppression) Even with sample cleanup, residual matrix components can suppress the MMA signal in the MS source.
Solutions:
-
Sample Dilution: Diluting the urine sample (e.g., 1:4 with water) before extraction can be a surprisingly effective way to reduce the concentration of interfering matrix components to a level where they no longer suppress the analyte signal.[16][17] However, this must be balanced against diluting the analyte below the detection limit.
-
Use an Isotope-Labeled Internal Standard: The most reliable way to compensate for matrix effects is to use a stable, isotope-labeled internal standard (e.g., d5-MMA). This standard behaves almost identically to the analyte during extraction and ionization. Any suppression or enhancement affecting the analyte will also affect the internal standard, allowing for an accurate ratio-based quantification.[10]
-
Chromatographic Separation: Optimize your LC gradient to ensure that MMA elutes in a region free from major interfering peaks from the urine matrix.[20]
Problem 2: Poor Reproducibility and Inconsistent Results
Possible Cause A: Inconsistent Sample Collection and Handling The stability of analytes in urine can be affected by collection and storage conditions.
Solutions:
-
Standardize Collection: Use standardized procedures for urine collection, whether random or 24-hour.[21][22] For 24-hour collections, ensure the specimen is refrigerated throughout the collection period.[21]
-
Prompt Processing and Storage: Process and analyze samples as quickly as possible. The time between collection and centrifugation should not exceed 2 hours.[23] For short-term storage, use -20°C, and for long-term storage, use -80°C to prevent analyte degradation.[23]
-
Consider Preservatives: While not always necessary, preservatives like sodium azide can be added to collection bottles to inhibit microbial growth that could degrade the analyte.[23]
Possible Cause B: Ineffective Hydrolysis of Conjugated Metabolites In the body, drugs and their metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion. To detect the total amount of the drug/metabolite, this bond must be cleaved through hydrolysis before analysis.
Solutions:
-
Enzymatic Hydrolysis: Use a purified β-glucuronidase enzyme for a clean and specific cleavage of the glucuronide conjugate from the parent drug. This is generally preferred over acid hydrolysis, which can be harsh and degrade the target analyte.
-
Optimize Hydrolysis Conditions: Ensure the pH, temperature, and incubation time for the enzymatic reaction are optimized for maximum cleavage efficiency without degrading the MMA.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning and concentrating MMA from urine samples.
-
Sample Pre-treatment: Centrifuge the urine sample (e.g., 5 mL) at 4°C to pellet any particulates.[23] Transfer the supernatant to a clean tube.
-
Hydrolysis (Optional but Recommended): Adjust the pH of 1 mL of urine supernatant to the optimal range for β-glucuronidase. Add the enzyme, vortex, and incubate at the recommended temperature (e.g., 37°C) for 2-4 hours.
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) by passing methanol followed by deionized water through it.
-
Sample Loading: Load the pre-treated (and hydrolyzed) urine sample onto the conditioned SPE cartridge.
-
Washing: Pass a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other highly polar interferences.
-
Elution: Elute the MMA from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Table 1: Comparison of Analytical Methods for MMA Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sensitivity | Good, but can be lower than LC-MS/MS.[13] | Generally higher, excellent for trace-level quantification.[12][13] |
| Sample Prep | Often requires derivatization to increase volatility; can be complex.[8][13] | Often simpler; "dilute-and-shoot" is possible, but cleanup is recommended.[13][18] |
| Throughput | Lower due to longer run times and sample prep.[10] | Higher, suitable for automated analysis of many samples. |
| Robustness | Very robust and well-established.[10] | Highly robust, though more susceptible to matrix effects without proper cleanup.[15] |
| Cost | Generally lower instrument cost.[13] | Higher initial instrument cost. |
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Workflow for MMA Analysis in Urine
Caption: Workflow from urine collection to final data analysis.
Diagram 2: Troubleshooting Low Sensitivity
Caption: Decision tree for troubleshooting poor signal intensity.
References
-
ARUP Laboratories. (n.d.). Methylmalonic Acid (MMA) Quantitative, Urine. ARUP Laboratories Test Directory. [Link]
-
University of Rochester Medical Center. (n.d.). Methylmalonic Acid (Urine). Health Encyclopedia. [Link]
-
ResearchGate. (n.d.). Comparison of MS/MS values with GC-MS for MMA analysis in serum, plasma, and urine. [Link]
-
ResearchGate. (n.d.). Urinary MMA concentrations from dried filter paper urine specimens. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Centers for Disease Control and Prevention (CDC). (2003). Methyl and Ethyl Methacrylate 2537. NIOSH Manual of Analytical Methods. [Link]
-
PubMed. (1995). Quantitation of urinary methylmalonic acid by gas chromatography mass spectrometry and its clinical applications. [Link]
-
PubMed. (1992). Biological monitoring and possible health effects in workers occupationally exposed to methyl methacrylate. [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
-
LCGC International. (2018). Forensic Drug Analysis: GC–MS versus LC–MS. [Link]
-
Amanote Research. (n.d.). Sensitivity Enhancement of Poly(methyl Methacrylate). [Link]
-
Journal of Immunological Methods. (2012). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. [Link]
-
LCGC North America. (2008). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
National Institutes of Health (NIH). (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]
-
R Discovery. (1988). Enhanced sensitivity in the electron beam resist poly(methyl methacrylate) using improved solvent developer. [Link]
-
Pain Physician. (n.d.). A Tale of Two Drug Testing Technologies: GC-MS and LC-MS/MS. [Link]
-
ScienceDirect. (n.d.). Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
National Institutes of Health (NIH). (n.d.). The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. [Link]
-
ResearchGate. (2025). The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder. [Link]
-
MDPI. (n.d.). Uptake and Cellular Effects of Polymethylmethacrylate on Human Cell Lines. [Link]
-
Shimadzu. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. [Link]
-
American Laboratory. (2016). Urinary Drug Testing: Small Changes for Big Improvements in Sensitivity. [Link]
-
SciELO. (2024). The Risks of Polymethyl Methacrylate: An Integrative Review of 587 Complication Reports. [Link]
-
Brieflands. (n.d.). Determination of Residual Methylmethacrylate Monomer in Denture Base Resins by Gas Chromatography. [Link]
-
American Laboratory. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. [Link]
-
PubMed Central (PMC). (n.d.). Methyl methacrylate and respiratory sensitization: A Critical review. [Link]
-
ResearchGate. (2019). Sensitivity enhancement of poly(methyl methacrylate) upon exposure to picosecond-pulsed extreme ultraviolet. [Link]
Sources
- 1. The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl methacrylate and respiratory sensitization: A Critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. brieflands.com [brieflands.com]
- 7. Biological monitoring and possible health effects in workers occupationally exposed to methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of urinary methylmalonic acid by gas chromatography mass spectrometry and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. painphysicianjournal.com [painphysicianjournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. biotage.com [biotage.com]
- 20. agilent.com [agilent.com]
- 21. Methylmalonic Acid (MMA) Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 22. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 23. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Neurotoxicity of PMMA vs. MDMA for Preclinical Research
Executive Summary
This guide provides an in-depth, technical comparison of the neurotoxic profiles of 1-(4-methoxyphenyl)-N-methylpropan-1-amine (PMMA) and 3,4-methylenedioxymethamphetamine (MDMA). While both are substituted phenethylamines, their mechanisms of action and toxicological outcomes diverge significantly. PMMA, often sold illicitly as "Ecstasy," presents a greater public health danger due to a higher toxicity profile, a delayed onset of subjective effects, and a profound propensity to induce severe hyperthermia.[1][2][3] This document synthesizes the current understanding of their distinct neurotoxic mechanisms, presents comparative experimental data, and provides detailed protocols for preclinical assessment to guide future research in neuropharmacology and toxicology.
Introduction: The Deceptive Similarity of Two Psychoactive Compounds
MDMA (Ecstasy) is a well-characterized empathogen and stimulant that has been the subject of extensive neurotoxicity research, primarily focusing on its effects on the central serotonergic system.[4][5] Its neurotoxic potential, while significant, is relatively understood.[4][5] In contrast, PMMA (para-methoxymethamphetamine), also known as "Dr. Death," is a related compound with a more ominous reputation.[2] The critical danger arises when users, anticipating the relatively rapid effects of MDMA, consume PMMA and, experiencing a delayed onset, re-dose.[1][6] This "dose-stacking" can rapidly lead to a toxidrome characterized by severe hyperthermia, serotonin syndrome, seizures, and death.[1][2][6] Understanding the fundamental mechanistic differences that drive these disparate outcomes is paramount for both public health and forensic toxicology.
Mechanistic Divergence: Beyond Serotonin Release
The neurotoxicity of both compounds is rooted in their interaction with monoamine transporters. However, a critical difference in their enzymatic interactions dictates their toxic potential.
The Serotonergic Synapse: A Tale of Two Actions
Both MDMA and PMMA are potent substrates for the serotonin transporter (SERT), causing a massive, non-vesicular release of serotonin (5-HT) into the synaptic cleft while also inhibiting its reuptake.[2][7] This action is the primary driver of their acute psychoactive effects.
The key point of divergence lies in their effect on Monoamine Oxidase A (MAO-A) , the primary enzyme responsible for metabolizing and clearing synaptic serotonin. While MDMA has a negligible effect on MAO-A, PMMA is a potent MAO-A inhibitor .[6][8] This dual-action of PMMA—simultaneously flooding the synapse with 5-HT via SERT reversal and preventing its breakdown via MAO-A inhibition—leads to a runaway increase in extracellular serotonin levels. This synergistic effect massively accentuates toxicity, predisposing the user to a severe and often lethal serotonin syndrome.[6]
Diagram: Comparative Action at the Serotonergic Nerve Terminal
Caption: PMMA's dual action on SERT and MAO-A causes extreme 5-HT elevation.
Hyperthermia and Oxidative Stress
The uncontrolled serotonergic surge induced by PMMA is a direct driver of severe hyperthermia.[2][6] This elevation in core body temperature is not merely a symptom but a catalyst for widespread cellular damage. Hyperthermia exacerbates the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and damage to dopaminergic and serotonergic nerve terminals.[4][9] While MDMA also induces hyperthermia and oxidative stress, the effect is significantly more pronounced and rapid with PMMA due to the MAO-A inhibition mechanism.[10][11]
Quantitative Neurotoxicity Profile: A Comparative Summary
The following table summarizes key experimental findings from preclinical studies, highlighting the quantitative differences in the neurotoxic potential of PMMA and MDMA.
| Parameter | MDMA | PMMA | Significance & Supporting Data |
| Primary Mechanism | SERT Reverser / Reuptake Inhibitor | SERT Reverser + Potent MAO-A Inhibitor | PMMA's dual action is the primary driver of its enhanced toxicity.[6][8] |
| Onset of Effects | Rapid (30-60 min) | Delayed (>60 min) | The delayed onset of PMMA often leads to re-dosing and accidental overdose.[1][6] |
| Hyperthermic Effect | Dose-dependent increase | More severe and rapid increase | PMMA causes a more dangerous rise in body temperature, a key factor in fatalities.[1][2] |
| Serotonergic Depletion | Potent neurotoxin causing long-term 5-HT depletion. | Causes long-term 5-HT depletion. | In some rodent studies, MDMA was a more potent 5-HT neurotoxin on a mg/kg basis, but PMMA's overall danger in humans is higher due to other factors.[12] |
| Overall Toxicity | High | Very High | PMMA is considered far more toxic and unpredictable, with a higher risk of death even at low doses.[1][3] |
Standardized Protocols for Preclinical Neurotoxicity Assessment
The following protocols provide a framework for the direct comparison of PMMA and MDMA in established preclinical models.
Protocol 1: In Vitro Assessment of Monoamine Transporter and MAO-A Activity
Objective: To quantify and compare the potency of PMMA and MDMA at (a) inhibiting [³H]5-HT uptake at SERT, (b) inducing [³H]5-HT release from presynaptic terminals, and (c) inhibiting MAO-A activity.
Methodology:
-
Synaptosome Preparation:
-
Euthanize adult male Wistar rats via decapitation.
-
Rapidly dissect brain regions (e.g., striatum, hippocampus).
-
Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C.
-
Resuspend the resulting P2 pellet (crude synaptosomal fraction) in Krebs-HEPES buffer.
-
-
[³H]5-HT Uptake Inhibition Assay:
-
Pre-incubate synaptosomes for 5 min at 37°C.
-
Add increasing concentrations of PMMA or MDMA (10⁻⁹ to 10⁻⁴ M) and incubate for 15 min.
-
Add [³H]5-HT (final concentration ~5 nM) and incubate for 5 min.
-
Terminate uptake by rapid filtration through glass-fiber filters and wash with ice-cold buffer.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate IC₅₀ values from concentration-response curves.
-
-
MAO-A Inhibition Assay:
-
Use a commercially available MAO-Glo™ Assay kit.
-
Prepare rat brain mitochondrial fractions (as the enzyme source).
-
Incubate mitochondrial fractions with a range of PMMA or MDMA concentrations for 15 min.
-
Add the MAO-A substrate and incubate for 60 min at room temperature.
-
Add Luciferin Detection Reagent to terminate the reaction and generate a luminescent signal.
-
Measure luminescence and calculate IC₅₀ values.
-
Diagram: In Vitro Assay Workflow
Caption: Workflow for parallel in vitro assessment of SERT and MAO-A activity.
Protocol 2: In Vivo Rodent Model of Hyperthermia and Long-Term Neurotoxicity
Objective: To compare the acute hyperthermic response and long-term serotonergic deficits induced by equimolar doses of PMMA and MDMA in rats.
Methodology:
-
Animal Preparation and Dosing:
-
Implant adult male Sprague-Dawley rats with subcutaneous temperature transponders. Allow 1 week for surgical recovery.
-
Acclimate animals to the testing environment (ambient temperature controlled at 22 ± 1°C).
-
Divide animals into three groups: Vehicle (saline), MDMA (e.g., 10 mg/kg, i.p.), and PMMA (equimolar dose, i.p.).
-
-
Acute Hyperthermia Monitoring:
-
Record baseline core body temperature for 1 hour prior to injection.
-
Administer the assigned drug or vehicle.
-
Record core body temperature every 15 minutes for 4 hours post-injection using a transponder reader.
-
-
Long-Term Neurotoxicity Assessment (Post-Mortem):
-
Rationale for Washout Period: A 7-day washout period following drug administration is critical. This ensures that measured neurochemical changes reflect persistent neurotoxic damage to nerve terminals, rather than transient depletion due to acute pharmacological effects.
-
On day 7 post-injection, humanely euthanize the animals.
-
Rapidly dissect the striatum, hippocampus, and prefrontal cortex.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Quantify levels of 5-HT and its primary metabolite, 5-HIAA, using HPLC with electrochemical detection (HPLC-ECD). A significant reduction in 5-HT and 5-HIAA levels compared to the vehicle group indicates long-term serotonergic neurotoxicity.
-
Diagram: In Vivo Experimental Timeline
Caption: Timeline for assessing acute hyperthermia and long-term neurotoxicity.
Conclusion and Future Research Imperatives
The evidence unequivocally demonstrates that PMMA exhibits a more severe neurotoxic profile than MDMA. This is not due to a greater potency at the serotonin transporter, but rather its unique and dangerous secondary action as a potent MAO-A inhibitor. This mechanism precipitates uncontrolled synaptic serotonin levels, leading to severe hyperthermia and a high risk of fatality. The protocols detailed herein provide a robust framework for further dissecting these differences.
Future research should prioritize:
-
Metabolite Toxicity: Investigating the relative contributions of parent compounds versus their metabolites to overall neurotoxicity.
-
Neuroinflammation: Comparing the extent of microglial and astrocyte activation following exposure to each compound.
-
Humanized In Vitro Models: Utilizing human iPSC-derived neurons in microelectrode array (MEA) systems to assess functional neurotoxicity in a more translationally relevant model.[13]
A comprehensive understanding of the distinct toxicological pathways of these compounds is essential for informing clinical interventions in cases of overdose and for guiding public health and law enforcement agencies in mitigating the harm caused by these dangerous substances.
References
-
Steele, T. D., et al. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). PubMed. [Link]
-
Virtue Recovery Las Vegas. (2023). PMMA vs MDMA vs PMA: Differences Between Party Drugs. Virtue Recovery Las Vegas. [Link]
-
Ladd, B. J., & Mal-Sarkar, T. (2014). Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine. PubMed. [Link]
-
Clearbrook Treatment Centers. (2023). PMMA vs. MDMA: Key Differences. Clearbrook Treatment Centers. [Link]
-
Volteface. (2015). UK PMA Deaths: The case for drug testing and a push for drug policy reform. Volteface. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Friedli, N. (2023). Is MDMA Neurotoxic to Humans? | ALPS Forum 2023. YouTube. [Link]
-
Release. (n.d.). PMMA/PMA. Release. [Link]
-
Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PubMed Central. [Link]
-
Puerta, E., et al. (2020). Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation. MDPI. [Link]
-
Virtue Recovery Houston. (2023). Differences Between Designer Drugs PMA and PMMA. Virtue Recovery Houston. [Link]
-
Bondareva, T. S., et al. (2007). Discriminative stimulus properties of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) in rats. PubMed Central. [Link]
-
Westerink, R. (2021). In vitro approaches for neurotoxicity testing. Society of Toxicology (SOT). [Link]
-
Aguirre, N., & Barrionuevo, M. (2003). Methylenedioxymethamphetamine (MDMA, Ecstasy) neurotoxicity: cellular and molecular mechanisms. PubMed. [Link]
-
Karmaus, A. L., et al. (2022). Integrating Data From In Vitro New Approach Methodologies for Developmental Neurotoxicity. Toxicological Sciences. [Link]
-
Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed. [Link]
-
Verachtert, A., et al. (2010). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. ResearchGate. [Link]
-
Lee, S., et al. (2022). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). PubMed Central. [Link]
-
Escubedo, E., et al. (2012). Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. MDPI. [Link]
-
Krasnova, I. N., & Cadet, J. L. (2009). Neurotoxicity of Substituted Amphetamines: Molecular and cellular Mechanisms. ResearchGate. [Link]
Sources
- 1. virtuerecoverylasvegas.com [virtuerecoverylasvegas.com]
- 2. clearbrook.banyantreatmentcenter.com [clearbrook.banyantreatmentcenter.com]
- 3. virtuerecoveryhouston.com [virtuerecoveryhouston.com]
- 4. Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylenedioxymethamphetamine (MDMA, Ecstasy) neurotoxicity: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the differences between PMA and MDMA?” [release.org.uk]
- 7. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PMMA/PMA | Release [release.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of PMMA and Other Phenethylamines
A Guide for Researchers in Pharmacology and Neurotoxicology
Introduction
The phenethylamine class of compounds, characterized by a core phenylethylamine skeleton, encompasses a wide range of substances with significant effects on the central nervous system. Among these, para-Methoxy-N-methylamphetamine (PMMA) has emerged as a compound of particular interest due to its prevalence as an adulterant in illicit markets and its distinct, often dangerous, pharmacological profile.[1][2][3] This guide provides a head-to-head comparison of the behavioral effects of PMMA against three other prominent phenethylamines: 3,4-methylenedioxymethamphetamine (MDMA), methamphetamine, and amphetamine. By synthesizing preclinical data and elucidating the underlying neurobiological mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective framework for understanding the unique behavioral pharmacology of PMMA.
The structural similarities among these compounds—a phenyl ring attached to an ethyl group with a terminal amine—belie significant differences in their interactions with monoamine neurotransmitter systems. These differences, often stemming from substitutions on the phenyl ring and the amine group, translate into distinct behavioral profiles, ranging from the empathogenic effects of MDMA to the potent psychostimulant properties of methamphetamine.[4] PMMA, with its para-methoxy substitution, presents a unique profile characterized by potent serotonergic activity, a delayed onset of action, and a high risk of severe toxicity, including hyperthermia.[1][3][5] Understanding these nuances is critical for both mechanistic research and the development of potential therapeutic interventions.
Pharmacological Profiles: The Mechanistic Basis for Behavioral Differences
The behavioral effects of phenethylamines are primarily driven by their interaction with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters, leading to increased synaptic concentrations of these neurotransmitters. However, the relative affinity for and action at these transporters differ significantly among PMMA, MDMA, methamphetamine, and amphetamine, providing a causal explanation for their distinct behavioral outcomes.
PMMA is a potent serotonin–norepinephrine releasing agent (SNRA) and also acts as a monoamine oxidase A (MAO-A) inhibitor.[6] Its effects on dopamine are weak.[6] This potent and selective action on the serotonin system, combined with the inhibition of its breakdown, can lead to a rapid and dangerous elevation of synaptic serotonin, contributing to serotonin syndrome.[7][8] In contrast, MDMA is also a potent serotonin releaser but has more balanced, albeit still weaker, effects on dopamine and norepinephrine release.[4] Methamphetamine and amphetamine are primarily potent releasing agents of dopamine and norepinephrine, with comparatively weaker effects on serotonin.[4][9]
These fundamental pharmacological differences are the foundation for the divergent behavioral profiles discussed in the following sections.
Comparative Behavioral Pharmacology
Locomotor Activity and Stereotyped Behaviors
A common measure of psychostimulant action is the induction of hyperlocomotion and, at higher doses, stereotyped behaviors (repetitive, patterned movements).[10] These effects are primarily mediated by increased dopaminergic signaling in the nucleus accumbens and striatum.
-
Amphetamine and Methamphetamine: As potent dopamine releasers, both amphetamine and methamphetamine reliably induce dose-dependent increases in locomotor activity.[11][12] At higher doses, this hyperactivity transitions into focused stereotypies.
-
MDMA: MDMA also produces hyperlocomotion, though its stimulant properties are often considered less pronounced than those of amphetamine or methamphetamine.[13]
-
PMMA: In stark contrast, PMMA administration in rodents often results in no significant increase in locomotor activity and may even lead to hypoactivity or catatonia.[6][13] This lack of a "stimulant-like" effect is consistent with its weak action on the dopamine system.[13]
This clear divergence in locomotor effects is a key distinguishing feature between PMMA and the more classic psychostimulants.
Rewarding and Reinforcing Properties
The rewarding and reinforcing properties of a drug, which are critical for its abuse potential, are commonly assessed using the Conditioned Place Preference (CPP) and self-administration paradigms. These effects are also heavily dependent on the mesolimbic dopamine system.
-
Amphetamine and Methamphetamine: Both substances are robustly rewarding and serve as potent reinforcers in preclinical models. They reliably induce CPP and are readily self-administered by laboratory animals.[12][14][15][16]
-
MDMA: MDMA also demonstrates rewarding properties, though some studies suggest its reinforcing efficacy may be lower than that of methamphetamine.
-
PMMA: The rewarding properties of PMMA are less clear and appear to be significantly weaker than those of MDMA or amphetamines. Anecdotal human reports suggest it is not particularly euphoric and can even be dysphoric.[7] This aligns with preclinical data showing it is not self-administered by rodents, unlike amphetamine and MDMA.[7]
The reduced rewarding effect of PMMA is a direct consequence of its limited ability to enhance dopamine signaling in key reward circuits.
Subjective and Discriminative Stimulus Effects
Drug discrimination studies in animals are used to assess the interoceptive (subjective) effects of a compound. In these studies, an animal is trained to recognize the effects of a specific drug and respond accordingly to receive a reward.
-
Studies have shown that while MDMA and PMMA can substitute for one another, suggesting some similarity in their subjective effects, they are not identical.[13]
Hyperthermic Effects
One of the most dangerous effects of PMMA is its potent induction of hyperthermia (a dangerous increase in body temperature).[1][5]
-
PMMA: PMMA is a potent hyperthermic agent, an effect thought to be mediated by its strong serotonergic actions and its ability to inhibit MAO-A.[7] This combination can lead to a severe and often fatal serotonin syndrome.[8]
-
MDMA: MDMA also causes hyperthermia, but PMMA's effects in this regard are often more pronounced and occur at lower relative doses.[7]
-
Amphetamine and Methamphetamine: While these can also increase body temperature, the risk of severe hyperthermia is generally considered lower than with potent serotonin-releasing agents like PMMA and MDMA.
The delayed onset of PMMA's effects can lead users to take additional doses, believing the initial dose was ineffective, which dramatically increases the risk of life-threatening hyperthermia.[1][2][5]
Neurotoxicity
High doses of certain phenethylamines can cause long-term damage to monoamine neurons.
-
MDMA: High and repeated doses of MDMA are known to cause selective and long-lasting damage to serotonin axon terminals.[9]
-
Methamphetamine: Methamphetamine is neurotoxic to both dopamine and serotonin neurons.[9]
-
PMMA: PMMA also exhibits neurotoxic effects on serotonin neurons.[17] However, studies suggest that it is less potent as a serotonin neurotoxin than MDMA.[17] Despite this, the potential for human neurotoxicity remains a significant concern.[17]
Data Synthesis & Comparison
| Behavioral/Physiological Effect | PMMA | MDMA | Methamphetamine | Amphetamine |
| Primary Neurotransmitter Action | Potent 5-HT & NE Releaser; MAO-A Inhibitor | Potent 5-HT Releaser; Moderate DA/NE Releaser | Potent DA & NE Releaser | Potent DA & NE Releaser |
| Locomotor Activity | No increase or decrease[6][13] | Increased | Markedly Increased[11] | Markedly Increased[12] |
| Rewarding Properties (CPP) | Weak/Absent[7] | Present | Strong[14][15] | Strong[16][18] |
| Self-Administration | Not self-administered[7] | Self-administered | Readily self-administered | Readily self-administered |
| Hyperthermia | Very Strong; High Risk[1][7] | Strong | Moderate | Moderate |
| Serotonin Neurotoxicity | Present, but less potent than MDMA[17] | Present and well-documented[9] | Present[9] | Present[9] |
| Dopamine Neurotoxicity | Not observed long-term[17] | Minimal | Present and well-documented[9] | Present[9] |
Standardized Protocols for Behavioral Assessment
To ensure the reproducibility and validity of comparative behavioral data, standardized protocols are essential. Below are outlines for two key experimental workflows.
Experimental Protocol 1: Locomotor Activity Assessment
This protocol is designed to quantify the effects of a test compound on spontaneous motor activity in rodents.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with a grid of infrared beams to automatically track horizontal and vertical movements.
-
Animals: Male Sprague-Dawley rats (250-300g), housed individually with a 12-hour light/dark cycle.
-
Habituation: Prior to testing, animals are habituated to the test room for at least 60 minutes. They are then placed in the open-field arena for 30 minutes for 2-3 consecutive days to acclimate to the environment and reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, animals are divided into groups and administered the test compound (e.g., PMMA, MDMA, methamphetamine, amphetamine at various doses) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately following injection, animals are placed back into the open-field arena, and locomotor activity (e.g., total distance traveled, number of vertical rears) is recorded for a period of 60-120 minutes.
-
Data Analysis: Data are typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Total activity over the session is compared between drug-treated and vehicle groups using ANOVA, followed by post-hoc tests.
Experimental Protocol 2: Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of a compound by measuring an animal's preference for an environment previously paired with the drug.[19]
-
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
Procedure: The procedure consists of three phases:
-
Pre-Conditioning (Day 1): Each animal is placed in the central chamber with free access to both conditioning chambers for 15 minutes. The time spent in each chamber is recorded to determine any initial, unconditioned preference. A biased design is often used, where the drug is paired with the initially non-preferred chamber to demonstrate a clear shift in preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, animals receive an injection of the drug (e.g., methamphetamine 2 mg/kg, i.p.) and are confined to one of the conditioning chambers for 30 minutes.[14][15] On the intervening days, they receive a vehicle injection and are confined to the opposite chamber for the same duration.
-
Post-Conditioning Test (Day 10): In a drug-free state, animals are placed back in the central chamber with free access to both conditioning chambers for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect. Comparisons are made using t-tests or ANOVA.
Visualizations
Caption: Comparative logic of phenethylamine action and behavioral effects.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.
Conclusion and Future Research Directions
The behavioral pharmacology of PMMA is markedly different from that of MDMA, methamphetamine, and amphetamine, a distinction rooted in its potent and selective effects on the serotonin system coupled with weak dopaminergic action. This profile results in a lack of stimulant-like locomotor and rewarding effects but a pronounced risk of severe hyperthermia. The delayed onset of its subjective effects further elevates its danger profile, often leading to inadvertent overdose.
For researchers, these differences underscore the importance of not treating substituted phenethylamines as a monolithic class. Future preclinical research should focus on:
-
Direct, head-to-head comparisons of a wider range of behavioral effects, including cognitive and social behaviors.
-
Elucidating the precise role of MAO-A inhibition in the acute toxicity of PMMA.
-
Investigating the long-term behavioral consequences of PMMA exposure, particularly concerning potential serotonergic neurotoxicity.
A deeper understanding of the structure-activity relationships that govern these divergent behavioral profiles will be invaluable for public health, forensic toxicology, and the broader field of neuropharmacology.
References
-
Steele, T. D., Katz, J. L., & Ricaurte, G. A. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Brain Research, 589(2), 349-352. [Link]
-
Clearbrook Treatment Centers. (2023). PMMA vs. MDMA: Key Differences. [Link]
-
Wikipedia. (n.d.). para-Methoxyamphetamine. [Link]
-
Gatch, M. B., et al. (2006). Comparison of the discriminative stimulus effects of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) in rats. Psychopharmacology, 186(3), 329-336. [Link]
-
KaRAn, K., et al. (2018). Assays for measuring the motor activating effects of psychostimulant drugs in Drosophila. Journal of visualized experiments: JoVE, (138), 57956. [Link]
-
Wikipedia. (n.d.). Locomotor activity. [Link]
-
Kirkpatrick, M. G., et al. (2014). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Psychopharmacology, 231(7), 1347-1357. [Link]
-
Itzhak, Y., et al. (2020). The Use of Drosophila to Understand Psychostimulant Responses. International Journal of Molecular Sciences, 21(21), 8123. [Link]
-
Virtue Recovery Houston. (n.d.). Differences Between Designer Drugs PMA and PMMA. [Link]
-
Virtue Recovery Las Vegas. (n.d.). PMMA vs MDMA vs PMA: Differences Between Party Drugs. [Link]
-
Department of Health, Victoria State Government. (2024). MDMA adulterated with PMMA. [Link]
-
Thomsen, M., et al. (2008). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 201(1), 55-66. [Link]
-
Release. (2015). UK PMA Deaths: The case for drug testing and a push for drug policy reform. [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]
-
Lile, J. A., et al. (2005). Amphetamine-induced place preference in humans. Psychopharmacology, 181(4), 743-751. [Link]
-
Wikipedia. (n.d.). para-Methoxymethamphetamine. [Link]
-
Štefková, K., et al. (2020). Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats. International Journal of Molecular Sciences, 21(23), 9030. [Link]
-
Nichols, D. E., et al. (1982). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of medicinal chemistry, 25(5), 530-535. [Link]
-
Taylor & Francis Online. (n.d.). Para-Methoxyamphetamine – Knowledge and References. [Link]
-
Lee, K., & Kim, J. H. (2018). Amphetamine-induced place preference and changes in mGlu1/5 receptor expression and signaling in the rat medial prefrontal cortex. Experimental & molecular medicine, 50(12), 1-11. [Link]
-
Gouzoulis-Mayfrank, E., & Daumann, J. (2006). Neurotoxicity of drugs of abuse--the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in clinical neuroscience, 8(3), 305–317. [Link]
-
Pierce, R. C., et al. (2007). Amphetamine-Induced Place Preference and Conditioned Motor Sensitization Requires Activation of Tyrosine Kinase Receptors in the Hippocampus. The Journal of neuroscience: the official journal of the Society for Neuroscience, 27(39), 10471-10476. [Link]
-
Yates, J. R. (2023). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Frontiers in Behavioral Neuroscience, 17, 1113824. [Link]
-
Knoll, J., et al. (1996). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Life sciences, 58(25), 2101-2114. [Link]
-
Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. The mental health clinician, 5(6), 275-283. [Link]
-
Parker, E. M., & Cubeddu, L. X. (1988). Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. The Journal of pharmacology and experimental therapeutics, 245(1), 199-210. [Link]
-
Bensemana, D., & Gascon, A. L. (1978). Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria. Canadian journal of physiology and pharmacology, 56(4), 643-649. [Link]
Sources
- 1. virtuerecoveryhouston.com [virtuerecoveryhouston.com]
- 2. virtuerecoverylasvegas.com [virtuerecoverylasvegas.com]
- 3. MDMA adulterated with PMMA | health.vic.gov.au [health.vic.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. clearbrook.banyantreatmentcenter.com [clearbrook.banyantreatmentcenter.com]
- 6. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 7. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. What are the differences between PMA and MDMA?” [release.org.uk]
- 9. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor activity - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats [mdpi.com]
- 15. Amphetamine-induced conditioned place preference and changes in mGlu1/5 receptor expression and signaling in the rat medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphetamine-Induced Place Preference and Conditioned Motor Sensitization Requires Activation of Tyrosine Kinase Receptors in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphetamine-induced place preference in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-methoxyphenyl)-N-methylpropan-1-amine
This document provides a detailed protocol for the safe handling and disposal of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. As a substituted phenethylamine, this compound requires careful management due to its chemical properties and regulatory profile.[1] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for professionals in research and drug development who handle such compounds.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent risks. 1-(4-methoxyphenyl)-N-methylpropan-1-amine is structurally related to para-Methoxyamphetamine (PMA), a DEA Schedule I controlled substance in the United States.[2][3][4] This relationship mandates a disposal pathway that respects both its hazardous characteristics and its status as a controlled substance analogue.
Key Hazards Identified from Analog Safety Data Sheets (SDS):
-
Flammability: The compound is likely a flammable liquid and vapor. All handling and disposal procedures must be conducted away from ignition sources, using non-sparking tools and explosion-proof equipment where necessary.[5]
-
Toxicity: It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child. Ingestion is harmful, and it can cause severe skin burns and eye damage.[6]
-
Environmental Hazard: Discharge into the environment must be strictly avoided.[5][7] The compound may be hazardous to the aquatic environment.[8]
Due to these hazards and its regulatory status, the primary directive is that this compound must be disposed of through a licensed chemical waste disposal company that is also authorized to handle controlled substances. Under no circumstances should this chemical be disposed of via the sanitary sewer system.[5][9]
Personnel Protection: A Non-Negotiable Prerequisite
Before handling the chemical for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The selection of PPE is directly dictated by the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield as described in OSHA 29 CFR 1910.133 or European Standard EN166.[10] | To prevent eye contact, which can cause serious damage.[6] |
| Skin Protection | Chemically impermeable gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[5][11] | To prevent skin contact, which can cause burns and absorption of the toxic substance.[6][7] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge. | To prevent inhalation, which can lead to central nervous system effects like drowsiness. |
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[6]
Waste Segregation and Containment Protocol
Proper segregation is fundamental to safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical. Borosilicate glass or a suitable chemically-resistant plastic container is recommended. The container must have a tightly sealing cap.[12]
-
Label the Container Correctly: The container must be labeled with the words "Hazardous Waste," the full chemical name: "1-(4-methoxyphenyl)-N-methylpropan-1-amine," and the accumulation start date.[12]
-
Segregate the Waste: Do not mix this waste with other chemical waste streams, particularly oxidizing agents or acids, to avoid unforeseen reactions.[10] Collect aqueous and non-aqueous wastes separately.[13]
-
Store Safely: Keep the waste container tightly closed in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[6] Ensure the storage area is secure and locked to comply with controlled substance regulations.[6][7]
Disposal Methodologies: A Decision-Based Workflow
The specific disposal action depends on the nature of the waste. The following workflow provides a logical path for managing different scenarios.
Workflow Diagram: Disposal Decision Pathway
Caption: Decision workflow for handling different forms of the chemical waste.
Experimental Protocol: Decontamination of Empty Containers
-
Preparation: Perform this procedure in a chemical fume hood while wearing full PPE.
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol, acetone) to the empty container. Close the container and swirl to rinse all interior surfaces.
-
Collect Rinsate: Decant the solvent into a designated hazardous waste container.[9]
-
Repeat: Repeat the rinsing process two more times to ensure thorough decontamination. This "triple rinsing" is a standard practice for rendering containers non-hazardous.[5]
-
Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Once dry and the original label is defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste.[9]
The Definitive Disposal Route: Professional Incineration
For bulk quantities and spill cleanup materials, the only acceptable disposal method is through a licensed contractor. The material will likely be disposed of by controlled incineration with flue gas scrubbing.[5] This high-temperature process is designed to destroy the organic molecule completely, preventing its release into the environment.
Why Incineration is Necessary:
-
Chemical Destruction: It effectively breaks down the toxic organic structure into simpler, less harmful compounds like carbon dioxide and water.
-
Regulatory Compliance: It is the preferred method for many hazardous and controlled substances, ensuring compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and DEA requirements.[14][15]
-
Liability Management: Using a certified disposal vendor transfers the liability for the waste from the generator to the disposal facility, provided all documentation is correctly handled.
Emergency Response
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.
-
Large Spill: Evacuate the area immediately. Do not attempt to clean up a large spill without specialized training and equipment. Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 1-(4-methoxyphenyl)-N-methylpropan-1-amine in a manner that is safe, environmentally responsible, and fully compliant with all applicable regulations.
References
-
PubChem - 1-(4-Methoxyphenyl)ethanamine. (2025). Lists GHS hazard classifications, including being hazardous to the aquatic environment. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - UNODC. (Date not specified). Provides general principles for the disposal of controlled substances, recommending incineration as a preferred method. [Link]
-
PubChem - 1-(4-methoxyphenyl)-N-methylmethanamine. (2025). Provides chemical identifiers and GHS information for a related compound. [Link]
-
Hazardous Waste Disposal Procedures - University of North Carolina. (Date not specified). Outlines general procedures for accumulating and labeling hazardous waste. [Link]
-
Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs - UNODC. (Date not specified). Provides visual guides and steps for handling seized chemicals, including PPE recommendations. [Link]
-
PubChem - 1-(4-Methoxyphenyl)-n,n-dimethylpropan-2-amine. (2025). Provides identifiers for a related compound. [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. (2023). Details procedures for chemical waste collection, container rinsing, and drain disposal restrictions. [Link]
-
PubChem - 4-Methoxymethamphetamine. (2025). Identifies the compound as a DEA Schedule I controlled substance. [Link]
-
PubChem - 1-(p-Methoxyphenyl)-2-propanone. (2025). Provides information on a related chemical structure. [Link]
-
PubChem - 1-(4-Methoxyphenyl)-2-methylpropan-1-one. (2025). Provides information on a related chemical structure. [Link]
-
Defining Hazardous Waste - US EPA. (2025). Explains the criteria for classifying wastes as hazardous, including P and U lists. [Link]
-
Steps in Complying with Regulations for Hazardous Waste - US EPA. (2025). Outlines the generator's responsibility to identify, count, and arrange for proper disposal of hazardous waste. [Link]
-
Process Safety Management of Highly Hazardous Chemicals - OSHA. (2016). Provides OSHA's interpretation and policy on handling highly hazardous chemicals. [Link]
-
para-Methoxyamphetamine - Wikipedia. (Date not specified). Describes the effects and regulatory status of PMA, a closely related compound. [Link]
-
EPA Hazardous Waste Codes - University of Maryland. (Date not specified). Lists EPA waste codes applicable to a university research setting. [Link]
-
N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats - PMC. (Date not specified). A scientific article discussing the relationship between PMMA and MDMA. [Link]
-
Federal Register - Rules and Regulations. (2015). Example of DEA rulemaking for scheduling synthetic phenethylamines. [Link]
-
Hazardous Waste Listings - EPA. (Date not specified). Provides an overview of how wastes are identified and listed as hazardous under RCRA. [Link]
-
Substituted phenethylamine - Wikipedia. (Date not specified). Provides a general classification for the chemical class to which the topic substance belongs. [Link]
-
Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) - EPA. (1993). An example of institutional guidelines for managing laboratory waste. [Link]
-
Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects - PubMed. (Date not specified). Case report highlighting the severe toxicity and health risks associated with PMA. [Link]
-
Paramethoxyamphetamine (PMA) - National Drug & Alcohol Research Centre. (2016). Fact sheet describing the properties, risks, and history of PMA. [Link]
-
Process safety management of highly hazardous chemicals - OSHA. (Date not specified). The official OSHA standard for managing processes involving highly hazardous chemicals. [Link]
-
Regulations.gov. A portal for accessing United States federal regulations. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. unodc.org [unodc.org]
- 12. mtu.edu [mtu.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1-(4-methoxyphenyl)-N-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide, developed from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for handling 1-(4-methoxyphenyl)-N-methylpropan-1-amine. It moves beyond a generic checklist to offer a procedural, step-by-step framework grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to conduct your research with the highest degree of safety and scientific integrity.
Hazard Assessment: Understanding the Inherent Risks
Due to the limited specific toxicological data, a thorough risk assessment is the foundational step before any handling of 1-(4-methoxyphenyl)-N-methylpropan-1-amine. This assessment should be based on the known hazards of structurally similar compounds.
Structural Analogues and Their Known Hazards:
| Compound | CAS Number | Known Hazards |
| 1-(4-methoxyphenyl)-N-methylpropan-2-amine (PMMA) | 22331-70-0 | DEA Schedule I Controlled Substance, Hallucinogenic[1] |
| 1-(4-methoxyphenyl)ethanamine | 22038-86-4 | Harmful if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction.[2][3] |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | Not Available | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| 1-(4-methoxyphenyl)-N-methylmethanamine | 702-24-9 | Harmful if swallowed.[5] |
Based on these analogues, it is prudent to assume that 1-(4-methoxyphenyl)-N-methylpropan-1-amine is harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. The potential for psychoactive effects and its relation to a controlled substance analogue also demand extreme caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, moving from general laboratory practice to compound-specific recommendations.
Standard Laboratory Attire: The First Line of Defense
This forms the baseline for any work in a chemical laboratory and is considered the minimum requirement.
-
Flame-resistant lab coat: Must be worn at all times and be fully buttoned.[6]
-
Long pants and closed-toe shoes: No exposed skin on the lower body.[6][7]
-
Safety glasses with side shields: These are the minimum eye protection required for being present in a laboratory.[6][7]
Compound-Specific PPE: Enhanced Protection for Direct Handling
When directly handling 1-(4-methoxyphenyl)-N-methylpropan-1-amine, enhanced PPE is mandatory.
-
Chemical Splash Goggles: Should be worn over safety glasses when there is any risk of splashes or aerosols.[6][8]
-
Face Shield: To be worn in conjunction with chemical splash goggles when performing operations with a higher risk of explosion, splash, or exothermic reaction.[6][8]
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7][8] However, for prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's chemical resistance guide.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator is required.[8] The selection of the appropriate respirator (e.g., N95, half-mask with appropriate cartridges) must be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[8]
Table of Recommended PPE for Different Operations:
| Operation | Minimum PPE | Recommended Additional PPE |
| Weighing and preparing solutions | Standard Laboratory Attire, Nitrile Gloves | Chemical Splash Goggles, Face Shield (if splash risk), Respirator (if powder is fine or aerosolization is possible) |
| Running reactions | Standard Laboratory Attire, Nitrile Gloves, Chemical Splash Goggles | Face Shield, Flame-resistant sleeves (for pyrophoric reagents) |
| Work-up and purification | Standard Laboratory Attire, Nitrile Gloves, Chemical Splash Goggles | Face Shield, Chemical-resistant apron |
| Handling waste | Standard Laboratory Attire, Nitrile Gloves, Chemical Splash Goggles | --- |
Operational Plan: Safe Handling from Receipt to Disposal
A clear and well-documented operational plan is crucial for minimizing risk. This plan should be reviewed and approved by your institution's Environmental Health and Safety (EHS) department.
Workflow for Handling 1-(4-methoxyphenyl)-N-methylpropan-1-amine
Caption: A logical workflow for the safe handling of 1-(4-methoxyphenyl)-N-methylpropan-1-amine.
Step-by-Step Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.
-
The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
-
Given its potential as a controlled substance analogue, store it in a locked and secure location with restricted access.
-
Maintain a detailed inventory record, including the date of receipt, quantity, and dates of use.
Handling and Use:
-
All manipulations of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Avoid eating, drinking, or smoking in the laboratory.[9]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][11]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][11]
Disposal Plan: Ensuring Environmental and Legal Compliance
The disposal of 1-(4-methoxyphenyl)-N-methylpropan-1-amine and any contaminated materials must be handled with the utmost care, considering its potential classification as a hazardous and controlled substance analogue.
Waste Segregation and Collection
Caption: A clear segregation plan for waste generated from handling the target compound.
Disposal Procedures
-
Consult your institution's EHS department: Before generating any waste, consult with your EHS department to understand the specific procedures for disposing of potentially controlled or hazardous chemical waste.
-
Do not dispose of down the drain: This compound should never be disposed of down the sink.[12]
-
Render the substance "non-retrievable": For unused or expired inventory, the DEA requires that controlled substances be rendered "non-retrievable".[12][13][14] This typically involves incineration through a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[12][13]
-
Waste Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Record Keeping: Maintain meticulous records of all disposed waste, including the date, quantity, and method of disposal. For controlled substances, a DEA Form 41 may be required.[12]
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like 1-(4-methoxyphenyl)-N-methylpropan-1-amine is paramount in the research and development environment. By adopting a proactive and conservative approach to safety, grounded in a thorough understanding of potential hazards and robust operational planning, you can protect yourself, your colleagues, and the integrity of your scientific pursuits. This guide serves as a foundational resource, but it is the continuous commitment to a culture of safety that will ultimately ensure a secure and productive research environment.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
-
Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
- Fisher Scientific. (2021, February 4). Safety Data Sheet: (R)-(+)-1-(4-Methoxyphenyl)ethylamine.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Propanone, 1-(4-methoxyphenyl)-.
- Legislative Analysis and Public Policy Association. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90766, 4-Methoxymethamphetamine. Retrieved from [Link]
- Practice Greenhealth. (n.d.). Best practices for disposal of controlled substances.
- Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management.
- University of Minnesota Environmental Health and Safety. (n.d.).
Sources
- 1. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 1-(4-methoxyphenyl)-N-methylmethanamine | C9H13NO | CID 485407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. practicegreenhealth.org [practicegreenhealth.org]
- 13. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
